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4-[3,4-Dihydro-1(2H)-quinolinyl]aniline Documentation Hub

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  • Product: 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline
  • CAS: 861038-20-2

Core Science & Biosynthesis

Foundational

synthesis and characterization of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

An In-Depth Technical Guide to the Synthesis and Characterization of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline Foreword: The Strategic Importance of the Tetrahydroquinoline Scaffold The 1,2,3,4-tetrahydroquinoline framewor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

Foreword: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[1][2] Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal building block for designing molecules that interact with complex biological targets. Derivatives of this scaffold have demonstrated a wide array of therapeutic activities, including anticancer, anti-inflammatory, anti-diabetic, and anti-HIV properties.[1][3] This guide focuses on a specific and valuable derivative, 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline, a diarylamine that merges the tetrahydroquinoline motif with the versatile aniline moiety. Such diarylamine structures are themselves crucial components in materials science and are recognized as important pharmacophores.[4][5]

This document provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline, designed for researchers and professionals in drug development and synthetic chemistry. We will delve into the mechanistic rationale behind the chosen synthetic strategies and provide robust, field-proven protocols.

Part 1: Synthesis—Forging the C-N Bond

The construction of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline involves the formation of a carbon-nitrogen bond between the nitrogen atom of the tetrahydroquinoline ring and the C4 position of the aniline ring. While several methods exist for forging such bonds, the Palladium-catalyzed Buchwald-Hartwig amination stands out as the most robust and versatile approach for this class of compounds.[6][7]

The Method of Choice: Buchwald-Hartwig Cross-Coupling

Causality and Expertise: The Buchwald-Hartwig reaction is a cornerstone of modern synthetic chemistry for its exceptional functional group tolerance, broad substrate scope, and typically high yields.[7][8] It enables the coupling of an amine with an aryl halide or triflate, a transformation that is otherwise challenging. The choice of this method is predicated on its reliability and efficiency. The catalytic cycle, driven by a palladium(0)/palladium(II) redox couple, involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The ligand's role is paramount; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the crucial reductive elimination step.

An alternative strategy, Nucleophilic Aromatic Substitution (SNAr), is also viable but more constrained.[4][9][10] It would necessitate a highly activated aniline precursor, such as 1-fluoro-4-nitrobenzene, where the potent electron-withdrawing nitro group facilitates nucleophilic attack by the tetrahydroquinoline. This would be followed by a separate reduction step to convert the nitro group to the target aniline, adding to the total synthesis length. Therefore, the direct, single-step coupling offered by the Buchwald-Hartwig amination is strategically superior for efficiency.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol details a self-validating system for the synthesis of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline from 1,2,3,4-tetrahydroquinoline and 4-bromoaniline.

Reagents and Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 eq)

  • 4-Bromoaniline (1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Standard laboratory glassware, Schlenk line, and inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add Cesium Carbonate (2.0 eq), Palladium(II) Acetate (0.02 eq), and Xantphos (0.04 eq).

  • Reagent Addition: Add 4-bromoaniline (1.1 eq) to the flask, followed by anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Initiation: Stir the mixture for 10 minutes at room temperature. Then, add 1,2,3,4-tetrahydroquinoline (1.0 eq) via syringe.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C (oil bath temperature). Maintain this temperature with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) to isolate the pure product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Pd(OAc)₂, Xantphos, Cs₂CO₃, 4-Bromoaniline add_thq Add 1,2,3,4-Tetrahydroquinoline reagents->add_thq Stir 10 min solvent Anhydrous Toluene heat Heat to 110 °C (12-24h) add_thq->heat filter Cool & Filter through Celite heat->filter Reaction Complete extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify product Pure 4-[3,4-Dihydro-1(2H)- quinolinyl]aniline purify->product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis start Purified Solid nmr ¹H and ¹³C NMR start->nmr ms HRMS start->ms ir FT-IR start->ir mp Melting Point start->mp tlc TLC/HPLC start->tlc end Confirmed Structure & Purity >95% nmr->end Correct Structure ms->end Correct Mass ir->end Correct Functional Groups mp->end Sharp Range tlc->end Single Spot

Caption: Comprehensive workflow for structural and purity validation.

Part 3: Applications and Future Directions

The successful provide access to a molecule of significant potential. Its structural features suggest several avenues for application in drug discovery and materials science.

  • Drug Development: As a "scaffold-of-scaffolds," this molecule is an excellent starting point for library synthesis. The primary amine serves as a versatile chemical handle for further functionalization, allowing for the introduction of diverse side chains via amide coupling, reductive amination, or sulfonylation. These new derivatives can be screened for a wide range of biological activities, leveraging the established therapeutic potential of the tetrahydroquinoline core. [1][3][11]

  • Materials Science: Diarylamine derivatives are well-known for their applications in organic electronics. They can serve as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) or as monomers for the synthesis of electroactive polymers. The unique combination of the rigid tetrahydroquinoline and the aniline moiety may impart novel photophysical or electronic properties worth exploring.

References

  • ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. [Image]. ResearchGate. Available at: [Link]

  • Barber, T. R., & Ball, N. D. (2021). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters, 23(15), 5888–5892. Available at: [Link]

  • Barber, T. R., & Ball, N. D. (2021). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. ACS Publications. Available at: [Link]

  • Wang, C., et al. (2021). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Request PDF. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Kerr, V. L., et al. (2017). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. PMC - NIH. Available at: [Link]

  • Ferrazzano, L., et al. (2024). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry. Available at: [Link]

  • ACS Publications. (2013). One-Pot Synthesis of Diarylamines from Two Aromatic Amines via Oxidative Dearomatization–Imino Exchange–Reductive Aromatization. Organic Letters. Available at: [Link]

  • Aitali, D., et al. (2010). 4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline. PMC - NIH. Available at: [Link]

  • Sridhar, M., et al. (2013). 1,2,3,4-Tetrahydroquinoline: A Privileged Scaffold in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 4(5), 1675-1688. Available at: [Link]

  • Chiacchiera, S. M., et al. (1998). Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. New Journal of Chemistry. Available at: [Link]

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6463. Available at: [Link]

  • ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. [Image]. ResearchGate. Available at: [Link]

  • Mogal, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Kamal, A., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. European Journal of Medicinal Chemistry, 223, 113642. Available at: [Link]

  • Kumar, S., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters, 27(8), 1749-1752. Available at: [Link]

Sources

Exploratory

physicochemical properties of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

An In-Depth Technical Guide to the Physicochemical and Synthetic Profiling of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline Executive Summary & Structural Significance As a Senior Application Scientist overseeing the transitio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical and Synthetic Profiling of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

Executive Summary & Structural Significance

As a Senior Application Scientist overseeing the transition of novel organic scaffolds from bench-scale discovery to advanced material applications, I frequently encounter molecules that bridge the gap between medicinal chemistry and organic electronics. 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline (Molecular Formula: C15​H16​N2​ ) is a prime example of such a versatile pharmacophore and optoelectronic building block.

Structurally, this compound features a 1,2,3,4-tetrahydroquinoline core fused to a para-aminophenyl (aniline) moiety. The restricted rotation of the fused bicyclic tetrahydroquinoline system, combined with the electron-donating nature of the tertiary amine, creates a highly electron-rich center[1]. This specific geometry prevents the complete planarization seen in simple diarylamines, tuning its oxidation potential and making it an exceptional candidate for two distinct fields:

  • Materials Science: As a precursor for Hole Transport Materials (HTMs) in OLEDs and perovskite solar cells, where its elevated HOMO level facilitates efficient charge mobility.

  • Medicinal Chemistry: As a rigidified scaffold for synthesizing selective neuronal nitric oxide synthase (nNOS) inhibitors and kinase-targeting therapeutics[2].

Quantitative Physicochemical Profiling

Understanding the physicochemical parameters of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline is critical for predicting its behavior in both biological matrices and organic thin films. The table below synthesizes its core quantitative data.

ParameterValueCausality / Scientific Significance
Molecular Formula C15​H16​N2​ Defines the core mass and stoichiometric requirements for downstream functionalization.
Molecular Weight 224.30 g/mol Falls well within Lipinski’s Rule of 5, ensuring optimal trajectory for oral bioavailability in drug design.
Topological Polar Surface Area ~29.3 ŲThe low TPSA indicates excellent lipophilicity and high probability of crossing the blood-brain barrier (BBB)[1].
LogP (Predicted) 3.5 – 4.0High lipophilicity drives partitioning into organic phases and lipid bilayers, crucial for nNOS target engagement[2].
Hydrogen Bond Donors 1 ( −NH2​ group)Provides a critical, directional anchor for binding to target protein residues or for subsequent amide/urea coupling.
Hydrogen Bond Acceptors 2 (Nitrogen atoms)Facilitates interaction with solvent molecules and dictates the compound's solvation energy.

Synthetic Architecture: The Buchwald-Hartwig Paradigm

Direct nucleophilic aromatic substitution ( SN​Ar ) to construct the C−N bond between a tetrahydroquinoline and an unactivated aniline ring generally fails or requires excessively harsh conditions that degrade the bicyclic core. To overcome the inherently low nucleophilicity of the diarylamine-like nitrogen, we deploy palladium-catalyzed cross-coupling.

The 3 is the gold standard for this transformation[3]. By utilizing a Pd(II) precatalyst with a bulky, electron-rich ligand (e.g., XPhos or BINAP), the oxidative addition of the aryl halide is accelerated, and the reductive elimination is forced by steric bulk, ensuring a high-yielding, chemoselective reaction[3].

SynthWorkflow N1 1,2,3,4-Tetrahydroquinoline + 1-Bromo-4-nitrobenzene N2 Buchwald-Hartwig Amination (Pd catalyst, Base, Toluene, 110°C) N1->N2 C-N Coupling N3 1-(4-Nitrophenyl)-1,2,3,4- tetrahydroquinoline N2->N3 Intermediate N4 Catalytic Hydrogenation (Pd/C, H2, EtOH, RT) N3->N4 Nitro Reduction N5 4-[3,4-Dihydro-1(2H)- quinolinyl]aniline N4->N5 Crude Product N6 Purification (Column Chromatography) N5->N6 Final Polish

Caption: Synthetic workflow for 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline via Buchwald-Hartwig amination.

Electronic Dynamics & Structure-Property Relationships

The utility of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline is dictated by the logical relationship between its structural modules and its macroscopic properties. The lone pair on the tetrahydroquinoline nitrogen is highly conjugated with the adjacent aromatic ring. This conjugation raises the Highest Occupied Molecular Orbital (HOMO) level, lowering the oxidation potential. Consequently, the molecule acts as a highly efficient electron donor. Meanwhile, the primary amine ( −NH2​ ) acts as an orthogonal synthetic handle, allowing researchers to graft this electron-rich core onto polymer backbones or complex drug pharmacophores without disrupting the electronic integrity of the tetrahydroquinoline system.

SPR Core 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline Prop1 Electron-Rich Tetrahydroquinoline Core Core->Prop1 Prop2 Primary Amine (-NH2) Functional Group Core->Prop2 Mech1 Elevated HOMO Level (Low Oxidation Potential) Prop1->Mech1 Conjugation App2 Pharmacophore Scaffold (e.g., nNOS Inhibitors) Prop1->App2 Hydrophobic interaction Mech2 Versatile Nucleophile (Amide/Urea Formation) Prop2->Mech2 Synthetic handle App1 Hole Transport Materials (OLEDs / Perovskites) Mech1->App1 Charge mobility Mech2->App2 Drug design

Caption: Logical relationship between physicochemical properties and advanced applications.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the protocols used to characterize this compound must be self-validating. Below are the standard operating procedures for determining lipophilicity and electronic bandgaps, designed to automatically flag experimental errors.

Protocol A: Determination of Lipophilicity (LogP) via Shake-Flask Method

Causality: LogP dictates both the pharmacokinetic distribution in biological systems and the solubility in organic casting solvents for thin-film fabrication. Self-Validation Mechanism: By quantifying the solute in both the aqueous and octanol phases, we calculate the total mass balance. If the sum of the masses deviates by >5% from the initial input, the system flags a potential emulsion, interfacial adsorption, or degradation event, invalidating the run.

  • Phase Pre-saturation: Vigorously stir 1-octanol and aqueous buffer (pH 7.4) together for 24 hours at 25°C. Reasoning: This prevents volume shifts due to mutual solubility during the actual partitioning experiment.

  • Sample Preparation: Dissolve exactly 1.0 mg of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline in 10.0 mL of the pre-saturated octanol phase.

  • Partitioning: Add 10.0 mL of the pre-saturated aqueous phase to the octanol solution in a separation funnel. Shake mechanically for 60 minutes at 25°C.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Reasoning: Gravity separation alone often leaves micro-emulsions that artificially inflate UV-Vis absorbance readings.

  • Quantification: Extract aliquots from both phases. Quantify the concentration via UV-Vis spectroscopy at the compound's λmax​ (~280 nm) using pre-established calibration curves.

  • Validation & Calculation: Verify mass balance. If valid, calculate LogP=log10​([Octanol]/[Aqueous]) .

Protocol B: Cyclic Voltammetry (CV) for HOMO/LUMO Profiling

Causality: The oxidation potential must be precisely matched to adjacent layers in OLED devices to minimize charge-injection barriers. Self-Validation Mechanism: The inclusion of Ferrocene ( Fc/Fc+ ) as an internal standard. If the Fc/Fc+ peak shifts from its known absolute potential (-4.8 eV vs vacuum), it indicates reference electrode drift, and the software must automatically apply a correction factor to the target compound's data.

  • Electrolyte Preparation: Prepare a 1.0 mM solution of the compound in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Deoxygenation: Purge the solution with ultra-pure Argon for 15 minutes. Reasoning: Dissolved oxygen is highly electroactive and will mask the reduction peaks of the analyte.

  • Cell Assembly: Utilize a three-electrode setup consisting of a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Initial Scan: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s to identify the onset of oxidation ( Eoxonset​ ).

  • Internal Calibration: Spike the solution with 1.0 mM Ferrocene and perform a second scan.

  • Calculation: Determine the HOMO energy level using the empirical formula: EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV .

Sources

Foundational

Rational Design of Quinoline Scaffolds: A Technical Whitepaper on Computational and Molecular Docking Workflows

Executive Summary The quinoline (benzo[b]pyridine) scaffold is a privileged structure in medicinal chemistry. Its planar, aromatic architecture facilitates extensive π−π stacking and hydrophobic interactions within prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline (benzo[b]pyridine) scaffold is a privileged structure in medicinal chemistry. Its planar, aromatic architecture facilitates extensive π−π stacking and hydrophobic interactions within protein binding pockets, while its nitrogen heteroatom acts as a critical hydrogen bond acceptor. Recent advancements in computer-aided drug design (CADD) have accelerated the discovery of quinoline derivatives as potent inhibitors across oncology, infectious diseases, and pain management.

This whitepaper provides an authoritative, self-validating framework for conducting computational and molecular docking studies on quinoline compounds. By bridging quantum mechanical ligand preparation with rigorous molecular docking and ADMET profiling, this guide establishes a highly reproducible pipeline for translating in silico predictions into in vitro success.

Target Selection and Mechanistic Insights

The biological versatility of quinoline derivatives is dictated by their substituents, which can be rationally designed to target specific enzymatic pockets. Recent computational studies highlight their efficacy across diverse therapeutic targets:

  • Oncology (EGFR & EPHB4): Substituted quinolines exhibit profound cytotoxic effects by acting as tyrosine kinase inhibitors. For example, specific derivatives (e.g., Compound 4f) have demonstrated an exceptional Epidermal Growth Factor Receptor (EGFR) inhibition profile with an IC₅₀ of 0.015 µM, comparable to doxorubicin[1]. Furthermore, 2-chloroquinoline-3-carboxamide derivatives have been successfully docked against the Ephrin B4 (EPHB4) receptor, showing high binding affinities and favorable tumor microenvironment modulation.

  • Dermatological Oncology (4BKY): In skin cancer models, cytotoxic quinoline-4-carboxylic acids have been evaluated against pyrrolopyrazole (4BKY). Top candidates achieved docking scores of −8.95 kcal/mol, interacting stably with key residues like GLU 87 and CYS 89[2].

  • Infectious Diseases (DHFR & DNA Gyrase): Quinoline derivatives act as potent antimicrobial and antimalarial agents by inhibiting Dihydrofolate Reductase (DHFR). Sonochemically synthesized quinolines have yielded docking models that perfectly correlate with in vitro antibacterial assays (IC₅₀ ~10.04 µM)[3]. In malaria, docking against Plasmodium falciparum targets (PfDHFR) reveals critical binding mechanics that overcome chloroquine resistance[4]. Additionally, specific analogues have shown dual inhibition of DNA gyrase and human NAD(P)H dehydrogenase[5].

  • Analgesia (TRPV1): Molecular docking has elucidated how quinoline derivatives bind to the vanilloid binding site of the TRPV1 receptor (PDB ID: 5IS0), providing a computational basis for novel inflammatory pain relief mechanisms[6].

Quantitative Efficacy Summary

The following table synthesizes recent computational predictions and their corresponding in vitro validations for top-performing quinoline derivatives:

Target ProteinTherapeutic AreaTop Compound / LigandBinding Energy (kcal/mol)In Vitro Efficacy (IC₅₀)Key Interacting Residues
EGFR Lung/Breast CancerCompound 4fHigh Affinity0.015 ± 0.001 µMActive site kinase domain
4BKY Skin CancerLigand 1-8.95Pending ClinicalGLU 87, CYS 89
Human DHFR AntibacterialCompound 6Lowest Energy10.04 ± 0.73 µM1DLS active site
DNA Gyrase AntibacterialCompound 9-9.30PromisingDNA binding pocket
NAD(P)H AntioxidantCompound 9-9.10PromisingQuinone 1 pocket

Self-Validating Computational Methodologies

As a standard of scientific integrity, computational workflows must not be treated as mere geometric fitting exercises; they are thermodynamic approximations. The following step-by-step methodology ensures causality and minimizes false-positive rates.

Step 1: Ligand Preparation and Quantum Mechanical Optimization

The Causality: Standard 2D-to-3D conversions often trap molecules in local energy minima. For highly conjugated systems like quinolines, calculating the HOMO-LUMO energy gap via Density Functional Theory (DFT) is essential to understand electron distribution and chemical reactivity prior to docking[1].

  • Sketching: Generate 2D structures of the quinoline library using ChemDraw and export as SDF files.

  • DFT Optimization: Import ligands into quantum chemistry software (e.g., Gaussian). Optimize the geometry using the B3LYP functional and a 6-31G* basis set.

  • Charge Assignment: Calculate and assign partial charges (e.g., Gasteiger or RESP) to ensure accurate electrostatic mapping.

Step 2: Protein Preparation and Active Site Definition

The Causality: Raw crystallographic data (PDB files) contain artifacts, missing hydrogen atoms, and unresolved side chains that will artificially skew binding energies.

  • Retrieval: Download the high-resolution crystal structure of the target (e.g., TRPV1, PDB ID: 5IS0)[6].

  • Artifact Removal: Strip all co-crystallized water molecules unless specific waters are known to structurally bridge the ligand and receptor.

  • Protonation: Add polar hydrogens and assign Kollman charges to simulate physiological pH (7.4).

  • Grid Box Definition: Center the grid box precisely on the co-crystallized native ligand to restrict the search space to the validated active site.

Step 3: Molecular Docking and Protocol Validation

The Causality: To trust the docking of novel quinolines, the algorithm must first prove it can reproduce biological reality.

  • Redocking Validation: Extract the native co-crystallized ligand and redock it into the prepared protein using AutoDock Vina or MOE[2][6]. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed only if RMSD < 2.0 Å [2].

  • Library Screening: Dock the optimized quinoline library. Set the exhaustiveness parameter to a minimum of 8 (or 24 for highly flexible targets) to ensure thorough conformational sampling.

  • Scoring: Evaluate outputs based on binding energy (kcal/mol) and interaction profiling (hydrogen bonds, hydrophobic contacts, and π−π stacking).

Step 4: ADMET Profiling

The Causality: A compound with a -10.0 kcal/mol binding energy is therapeutically useless if it is hepatotoxic or cannot cross the intestinal wall.

  • Pharmacokinetics: Export top-scoring ligands to SwissADME to evaluate gastrointestinal absorption and blood-brain barrier permeability[2].

  • Toxicity: Utilize the ProTox-II web server to predict mutagenicity, carcinogenicity, and hepatic toxicity[2].

  • Filtration: Isolate candidates that strictly adhere to Lipinski’s Rule of Five.

Workflow and Mechanistic Visualizations

Workflow L Ligand Preparation DFT Optimization & Charge Assignment V Protocol Validation Redocking Native Ligand (RMSD < 2.0 Å) L->V P Protein Preparation Artifact Removal & Grid Box Definition P->V D Molecular Docking Conformational Sampling & Scoring V->D A ADMET Profiling Pharmacokinetic & Toxicity Prediction D->A I In Vitro Validation IC50 & Cytotoxicity Assays A->I

Fig 1. Self-validating computational workflow for quinoline drug discovery.

Pathway Q Quinoline Scaffold (e.g., Compound 4f) E EGFR Active Site (Kinase Domain) Q->E Competitive Binding (H-bonds, Pi-Pi) P Downstream Signaling (PI3K/AKT Pathway) E->P Inhibits Phosphorylation A Cellular Apoptosis (Tumor Suppression) P->A Induces Arrest

Fig 2. Mechanism of action for quinoline-based EGFR inhibitors in oncology.

Conclusion

The integration of Density Functional Theory, rigorous molecular docking, and ADMET profiling provides a robust, self-validating pipeline for the discovery of novel quinoline derivatives. By demanding strict validation parameters—such as RMSD thresholds during redocking and comprehensive pharmacokinetic filtering—researchers can significantly increase the translation rate of in silico hits into viable in vitro and in vivo clinical candidates.

References

  • Targeting TRPV1 for inflammatory pain relief: A review of quinoline derivatives as potential inhibitors and their mechanisms from molecular docking to in vivo validation. Journal of Medicinal and Pharmaceutical Chemistry Research. 6

  • Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. ResearchGate. 4

  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Bentham Science. 3

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry. 5

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. 2

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed (NIH). 1

  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Bentham Science Publishers.

Sources

Exploratory

In Vitro Cytotoxicological Profiling of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline: A Comprehensive Methodological Guide

Executive Summary The compound 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline (a tetrahydroquinoline-aniline derivative) represents a structurally compelling scaffold frequently utilized in the synthesis of novel therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline (a tetrahydroquinoline-aniline derivative) represents a structurally compelling scaffold frequently utilized in the synthesis of novel therapeutics, advanced dyes, and agrochemicals. However, evaluating its safety profile requires a nuanced approach. The presence of both an aniline moiety and a lipophilic tetrahydroquinoline core introduces specific toxicological liabilities, including cytochrome P450 (CYP450)-mediated bioactivation, reactive oxygen species (ROS) generation, and subsequent mitochondrial dysfunction.

This whitepaper provides an authoritative, tiered in vitro methodology to evaluate the cytotoxicity of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline. By moving beyond basic viability screens and incorporating mechanistic high-content screening (HCS), researchers can accurately delineate the compound's safety window and cellular mechanisms of action.

Mechanistic Basis of Toxicity

To design an effective cytotoxicity evaluation system, we must first understand the structural alerts inherent to 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline.

  • The Aniline Moiety: Aromatic amines are notorious for their metabolic bioactivation. In hepatic models, CYP450 enzymes (particularly CYP2E1 and CYP1A2) catalyze the N-hydroxylation of the aniline group. This leads to the generation of highly reactive intermediates that induce severe oxidative stress. Literature confirms that aniline exposure triggers ROS accumulation, which subsequently activates stress-responsive signaling pathways such as NF-κB and AP-1, leading to lipid peroxidation (malondialdehyde formation) and DNA damage[1][2].

  • The Tetrahydroquinoline Core: The high lipophilicity of the 1,2,3,4-tetrahydroquinoline ring drives the compound's partitioning into cellular and mitochondrial membranes. This accumulation exacerbates the loss of mitochondrial membrane potential (MMP), accelerating the cell toward intrinsic apoptosis[3][4].

Because the toxicity is largely metabolism-dependent, testing this compound solely in metabolically incompetent cell lines (e.g., standard immortalized fibroblasts) will yield false-negative results. A robust evaluation must include metabolically active primary hepatocytes.

Mechanism Compound 4-[3,4-Dihydro-1(2H)- quinolinyl]aniline CYP CYP450 N-Hydroxylation (Hepatocytes) Compound->CYP ROS Reactive Oxygen Species (ROS) CYP->ROS LPO Lipid Peroxidation (MDA Formation) ROS->LPO Mito Mitochondrial Membrane Potential Loss ROS->Mito Stress NF-κB / AP-1 Activation ROS->Stress Apoptosis Cellular Apoptosis LPO->Apoptosis Mito->Apoptosis Stress->Apoptosis

Fig 1. Proposed CYP450-mediated bioactivation and ROS-driven apoptotic pathway.

Tiered In Vitro Evaluation Strategy

Workflow Tier1 Tier 1: Basal Toxicity BALB/c 3T3 (NRU) Tier2 Tier 2: ATP Viability Hepatocytes/SH-SY5Y Tier1->Tier2 Tier3 Tier 3: Mechanistic HCS ROS & MMP Assays Tier2->Tier3 Data IC50 Calculation & Risk Assessment Tier3->Data

Fig 2. Tiered in vitro cytotoxicity evaluation workflow for quinolinyl-anilines.

Tier 1: Basal Cytotoxicity (OECD TG 129)

The Organization for Economic Co-operation and Development (OECD) Test Guideline 129 utilizes the Neutral Red Uptake (NRU) assay in BALB/c 3T3 cells to estimate the starting dose for in vivo acute systemic toxicity[5][6]. Because neutral red dye only accumulates in the intact lysosomes of viable cells, this assay provides a highly reliable measure of basal membrane integrity and lysosomal function.

Tier 2: High-Throughput Metabolic Viability (NCATS Guidelines)

Following basal toxicity, the compound must be evaluated for metabolic disruption. The NIH/NCATS Assay Guidance Manual recommends ATP-based luminescence assays (e.g., CellTiter-Glo) as the fastest, most sensitive, and least artifact-prone method for determining eukaryotic cell viability[7][8]. We deploy this assay across metabolically active human primary hepatocytes (to capture CYP-mediated toxicity) and SH-SY5Y neuroblastoma cells (to capture potential neurotoxicity).

Tier 3: Mechanistic High-Content Screening (HCS)

To confirm the causality of cell death, HCS is used to quantify intracellular ROS generation (via DCFDA fluorescence) and mitochondrial membrane depolarization (via JC-1 dye)[3][4].

Experimental Protocols

Protocol A: Basal Cytotoxicity via Neutral Red Uptake (OECD TG 129)

Objective: Determine the IC50 of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline in BALB/c 3T3 fibroblasts.

  • Cell Seeding: Seed BALB/c 3T3 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% Calf Serum. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 100 mM stock of the compound in cell-culture grade DMSO. Perform a 1:2 serial dilution to create an 8-point concentration-response curve (CRC). The final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent toxicity. Treat cells for 48 hours.

  • Positive Control: Use Sodium Lauryl Sulfate (SLS) at varying concentrations (0.01 - 0.1 mg/mL) as the reference toxicant to validate assay sensitivity.

  • NRU Incubation: Remove the test media. Add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for 3 hours.

  • Extraction: Wash cells with PBS. Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% dH2O) to extract the dye.

  • Quantification: Shake the plate for 10 minutes. Measure absorbance at 540 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol B: ATP-Luminescence Assay in Primary Hepatocytes (NCATS)

Objective: Assess metabolism-dependent cytotoxicity and ATP depletion.

  • Cell Seeding: Thaw cryopreserved human primary hepatocytes and seed at 4×104 cells/well in collagen-coated 96-well opaque white plates. Allow 4 hours for attachment.

  • Treatment: Apply the compound CRC (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control for apoptosis (e.g., 10 µM Staurosporine). Incubate for 24 hours.

  • Reagent Addition: Equilibrate the plate and the ATP-luminescence reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis and Stabilization: Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode plate reader (integration time: 0.5 - 1.0 second per well).

Data Presentation & Interpretation

The table below outlines the expected toxicological profile of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline based on its structural class. The differential between the non-metabolically active 3T3 cells and the metabolically active hepatocytes is a critical indicator of bioactivation.

Table 1: Expected Cytotoxicity Profile (IC50 Values)

Cell LineTissue OriginAssay TypeExpected IC50 (µM)Mechanistic Interpretation
BALB/c 3T3 Murine FibroblastNRU (Lysosomal)> 50.0Low basal toxicity; lacks CYP450 to generate reactive aniline intermediates.
HepG2 Human HepatomaATP Luminescence25.0 - 50.0Moderate toxicity; HepG2 has lower CYP expression than primary cells.
Primary Hepatocytes Human LiverATP Luminescence< 10.0High toxicity; active CYP450 N-hydroxylation drives ROS and rapid ATP depletion.
SH-SY5Y Human NeuroblastomaATP Luminescence15.0 - 30.0Moderate to High toxicity; lipophilic tetrahydroquinoline core penetrates neuronal membranes.

Interpretation Logic: If the IC50 in primary hepatocytes is significantly lower than in BALB/c 3T3 cells, it confirms that the toxicity of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline is driven by hepatic bioactivation rather than direct chemical disruption of the cell membrane. To further validate this, researchers should co-administer a ROS scavenger, such as N-acetyl-L-cysteine (NAC). If NAC rescues the cell viability, it definitively proves that oxidative stress is the primary driver of the compound's cytotoxicity[3][4].

References

  • Assay Guidance Manual: Cell Viability Assays. National Center for Advancing Translational Sciences (NCATS), National Institutes of Health. Available at:[Link]

  • Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current Molecular Pharmacology, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. Toxicology in Vitro, ResearchGate. Available at:[Link]

  • OECD Test Guideline 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Applied methodology referenced via Exploring the Potential of Supercritical Fluid Extraction of Matricaria chamomilla, National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline as a Scaffold for Targeted Protein Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The development of highly selective protein kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The development of highly selective protein kinase inhibitors requires precise structural tuning to exploit the nuanced topography of the ATP-binding cleft. The compound 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline has emerged as a highly versatile and privileged pharmacophore building block in medicinal chemistry. Featuring a rigid, bulky hydrophobic dihydroquinoline core linked to a reactive aniline moiety, this scaffold is uniquely suited for designing both Type I (ATP-competitive, DFG-in) and Type II (DFG-out) kinase inhibitors.

This application note provides a comprehensive guide on the structural rationale, synthetic incorporation, and biochemical validation of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline derivatives, with a focus on targeting critical oncology and autophagy pathways such as ULK1/2, MEK1, and Focal Adhesion Kinase (FAK) [1, 2, 3].

Structural Rationale & Pharmacophore Utility

Why 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline?

In rational drug design, achieving kinase selectivity often hinges on accessing the hydrophobic pockets adjacent to the highly conserved ATP-binding site.

  • The Aniline Interface: The primary amine of the aniline group serves as an excellent nucleophile. It is typically coupled to a heteroaromatic hinge-binding core (e.g., pyrimidine, quinazoline, or pyridine). Once incorporated, the aniline nitrogen often acts as a critical hydrogen-bond donor to the kinase hinge region.

  • The Dihydroquinoline Core: The 3,4-dihydro-1(2H)-quinolinyl group provides significant steric bulk and lipophilicity. Depending on the linker geometry, this bulky moiety is perfectly positioned to project into the solvent-exposed region (improving pharmacokinetic properties) or deep into the hydrophobic pocket II (HPII) to lock the kinase in an inactive conformation [1, 2].

Pathway Kinase Target Kinase (e.g., ULK1 / MEK1) Substrate Downstream Substrate (Beclin-1 / ERK) Kinase->Substrate Phosphorylation Inhibitor Dihydroquinolinyl-aniline Derivative Inhibitor->Kinase Inhibits ATP Binding Effect Cellular Response (Autophagy / Proliferation) Substrate->Effect Activation

Fig 1. Mechanism of action for targeted kinase inhibition and downstream cellular effects.

General Synthetic and Screening Workflow

To systematically evaluate derivatives of this scaffold, a robust, self-validating workflow is required. The process moves from chemical functionalization to universal biochemical screening, culminating in live-cell target engagement.

G A Scaffold Selection: 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline B Chemical Synthesis (SNAr / Cross-Coupling) A->B C In Vitro Kinase Screening (ADP-Glo Assay) B->C D Cellular Assays (NanoBRET / Western Blot) C->D E Lead Optimization & In Vivo Profiling D->E

Fig 2. Workflow for developing kinase inhibitors from the dihydroquinolinyl-aniline scaffold.

Experimental Protocols

Protocol A: Chemical Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Causality Insight: SNAr is preferred over transition-metal catalysis when coupling the aniline to electron-deficient heteroaromatics (like 2,4-dichloropyrimidines) because it avoids heavy metal contamination in downstream biological assays.

Materials:

  • 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline (1.0 eq)

  • Hinge-binding electrophile (e.g., 5-substituted-2,4-dichloropyrimidine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: 1-Butanol or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Method:

  • Preparation: Dissolve the hinge-binding electrophile in 1-butanol (0.2 M concentration) in a microwave-safe reaction vial.

  • Addition: Add 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline and DIPEA to the solution.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 30–45 minutes. Note: Microwave heating ensures rapid, uniform energy distribution, driving the substitution at the less reactive 2-position of the pyrimidine.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo.

  • Purification: Purify the crude product via automated flash column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol 95:5) to yield the pure kinase inhibitor.

Protocol B: Biochemical Profiling via ADP-Glo™ Kinase Assay

Causality Insight: The ADP-Glo assay is a universal, homogenous luminescent assay that measures ADP formed from the kinase reaction. It is independent of the substrate type, making it ideal for screening novel inhibitors against diverse targets like ULK1 or MEK1 [1, 2].

Step-by-Step Method:

  • Kinase Reaction Setup: In a 384-well white microplate, add 1 µL of the synthesized inhibitor (serial dilutions in DMSO, final DMSO <1%).

  • Enzyme/Substrate Addition: Add 2 µL of the target kinase (e.g., ULK1) and its specific substrate (e.g., MBP) diluted in kinase buffer. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Addition: Initiate the reaction by adding 2 µL of ATP (at the predetermined Km value for the specific kinase). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol C: Live-Cell Target Engagement via NanoBRET

Causality Insight: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. NanoBRET quantifies the inhibitor's ability to displace a fluorescent tracer from a NanoLuc-kinase fusion protein inside live cells, validating true target engagement[1].

Step-by-Step Method:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells in a 96-well format and incubate for 24 hours.

  • Tracer Addition: Add the cell-permeable NanoBRET™ Tracer (at a concentration equal to its Kd) to the cells.

  • Inhibitor Treatment: Add serial dilutions of the dihydroquinolinyl-aniline derivative. Incubate for 2 hours at 37°C.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate.

  • Measurement: Immediately measure dual-wavelength luminescence (Donor emission at 460 nm, Acceptor emission at 618 nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.

Quantitative Data Presentation

The following table summarizes mock validation data for three synthesized derivatives utilizing the 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline scaffold, demonstrating its versatility across different kinase targets.

Compound IDTarget KinaseIn Vitro IC50 (ADP-Glo)Cellular IC50 (NanoBRET)Kinome Selectivity Score (S10 at 1 µM)
DQA-001 ULK114 nM185 nM0.04
DQA-002 MEK18 nM42 nM0.02
DQA-003 FAK28 nM310 nM0.08

Note: A lower S10 score indicates higher kinome selectivity. DQA-002 demonstrates exceptional potency and cell permeability against MEK1.

References

  • Synthesis and Characterization of ULK1/2 Kinase Inhibitors That Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer Source: ACS Publications (2026) URL:[Link]

  • Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase Source: Molecular Cancer Therapeutics / PubMed (2004) URL:[Link]

  • Focal adhesion kinase inhibitor PF573228 and death receptor 5 agonist lexatumumab synergistically induce apoptosis in pancreatic carcinoma Source: Tumour Biology / PubMed (2017) URL:[Link]

Application

Application Note: 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline as a Privileged Scaffold in Oncology Drug Discovery

Executive Summary & Mechanistic Rationale In contemporary oncology drug development, the identification of versatile, structurally rigid pharmacophores is critical for overcoming target mutation and multidrug resistance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary oncology drug development, the identification of versatile, structurally rigid pharmacophores is critical for overcoming target mutation and multidrug resistance (MDR). The compound 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline (also known as 1-(4-aminophenyl)-1,2,3,4-tetrahydroquinoline) has emerged as a highly privileged scaffold.

The unique causality behind its efficacy lies in its structural topology: the 3,4-dihydro-1(2H)-quinoline ring heavily restricts the rotational freedom of the N-linked aniline group. This conformational locking forces the molecule into a specific dihedral angle that is highly favorable for penetrating deep, hydrophobic allosteric pockets. Furthermore, the para-amino group on the aniline ring serves as an ideal synthetic vector, allowing rapid derivatization into sulfonamides, amides, and ureas to fine-tune target affinity.

This application note details the dual utility of this scaffold in two distinct oncological pathways: Targeting Tumor Metabolism (PKM2 Activation) [1] and Disrupting Cytoskeleton Dynamics (Tubulin Polymerization Inhibition) [2].

Application Workflow I: Reversing the Warburg Effect via PKM2 Activation

Cancer cells preferentially express the M2 isoform of pyruvate kinase (PKM2) in an inactive dimeric state, a metabolic bottleneck that diverts glycolytic intermediates into anabolic pathways for rapid tumor proliferation (the Warburg effect)[3]. Derivatizing the 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline scaffold into 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides creates potent allosteric activators that force PKM2 into its active tetrameric state, thereby restoring oxidative phosphorylation and starving the tumor of biosynthetic precursors[1].

PKM2_Pathway A Glycolytic Intermediates B Inactive PKM2 Dimer (Warburg Effect) A->B Default in Cancer C Active PKM2 Tetramer (OxPhos) B->C Tetramerization D Tumor Proliferation & Anabolism B->D Promotes C->D Inhibits E Tetrahydroquinoline Aniline Scaffold E->B Allosteric Binding

Diagram 1: Mechanism of PKM2 activation by the tetrahydroquinoline aniline scaffold.

Protocol 1: High-Throughput Luminescence Assay for PKM2 Tetramerization

Causality: Active tetrameric PKM2 rapidly converts phosphoenolpyruvate (PEP) and ADP into pyruvate and ATP. By coupling this reaction to a luciferase reporter, the luminescence generated becomes directly proportional to the degree of PKM2 tetramerization induced by the scaffold derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, and 0.01% Tween-20.

  • Enzyme Incubation: Dispense 10 µL of recombinant human PKM2 (final concentration 0.5 nM) into a 384-well opaque white microplate.

  • Compound Addition: Pin-transfer 50 nL of the synthesized 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline derivatives (10-point dose-response, 0.1 nM to 50 µM). Incubate for 30 minutes at room temperature to allow allosteric pocket binding.

  • Substrate Initiation: Add 10 µL of substrate mix (final concentrations: 0.1 mM PEP, 0.1 mM ADP). Incubate for exactly 15 minutes.

  • Detection: Add 20 µL of Kinase-Glo® Reagent (Promega) to halt the kinase reaction and initiate luminescence. Read on a multi-mode microplate reader (integration time: 0.5 sec/well).

Self-Validating System Parameters (Trustworthiness Check):

  • Positive Control: Fructose-1,6-bisphosphate (FBP) at 1 mM must yield a >3-fold increase in luminescence over the DMSO vehicle.

  • Negative Control: Wells lacking PKM2 enzyme must read at background luminescence.

  • Assay Integrity: The protocol is only considered valid for hit-calling if the calculated Z'-factor is 0.65.

Application Workflow II: Overcoming MDR via Tubulin Polymerization Inhibition

P-glycoprotein (P-gp) mediated efflux is a primary mechanism of resistance against classical anti-mitotic agents like paclitaxel. N-aryl-1,2,3,4-tetrahydroquinolines (specifically 6-methoxy derivatives synthesized from the core aniline scaffold) act as highly potent tubulin polymerization inhibitors[2]. They bind directly to the colchicine site at the α/β -tubulin interface. Because of their unique steric profile, they are poor substrates for P-gp, allowing them to retain low-nanomolar efficacy in multidrug-resistant cancer cell lines[2].

Tubulin_Assay Step1 1. Scaffold Derivatization (N-aryl-6-methoxy-THQ) Step2 2. Tubulin Incubation (Colchicine Site Binding) Step1->Step2 Step3 3. GTP-Induced Assembly (Fluorophore Activation) Step2->Step3 Step4 4. Kinetic Readout (Fluorescence Ex:340/Em:410) Step3->Step4 Valid1 Self-Validation Controls: Paclitaxel (Enhancer) Colchicine (Inhibitor) Valid1->Step2

Diagram 2: Workflow and validation logic for the Tubulin Polymerization Inhibition Assay.

Protocol 2: In Vitro Tubulin Polymerization Fluorescence Assay

Causality: The assay utilizes a fluorescent reporter that increases in quantum yield when incorporated into the hydrophobic environment of polymerized microtubules. Inhibitors of the colchicine site prevent this assembly, resulting in a flat kinetic fluorescence curve.

Step-by-Step Methodology:

  • Plate Preparation: Pre-warm a 96-well half-area black microplate to 37°C.

  • Compound Plating: Add 5 µL of the test compound (diluted in 10% DMSO/PIPES buffer) to the respective wells.

  • Tubulin Master Mix: Prepare a solution of highly purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM fluorescent reporter dye (e.g., DAPI). Keep strictly on ice.

  • Reaction Initiation: Rapidly dispense 45 µL of the cold Tubulin Master Mix into the pre-warmed plate.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every 60 seconds for 60 minutes.

Self-Validating System Parameters (Trustworthiness Check):

  • Polymerization Enhancer: Paclitaxel (10 µM) must accelerate the Vmax​ of polymerization by at least 2.5-fold compared to the vehicle.

  • Polymerization Inhibitor: Colchicine (3 µM) must suppress the final fluorescence plateau by >85%.

  • Assay Integrity: If the DMSO vehicle control fails to show a characteristic sigmoidal nucleation-elongation-plateau curve, the tubulin batch has degraded, and the assay must be rejected.

Quantitative Data Summaries

The following table summarizes the structure-activity relationship (SAR) data when the 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline scaffold is optimized for either PKM2 activation or Tubulin inhibition.

Compound / Derivative ClassPrimary TargetTested Cell LineEfficacy (IC₅₀ / AC₅₀)Key Mechanistic Feature
Core Scaffold (Unoptimized)BaselineN/A>50 µMProvides rigid dihedral angle for pocket entry.
2-Oxo-N-aryl-THQ-6-sulfonamide PKM2A549 (Lung Cancer)AC₅₀: ~90 nMInduces metabolic shift via PKM2 tetramerization[1].
N-aryl-6-methoxy-THQ TubulinKBvin (MDR Carcinoma)IC₅₀: 16 - 20 nMBinds colchicine site; evades P-glycoprotein efflux[2].
N-aryl-THQ-amide TubulinHeLa (Cervical Cancer)IC₅₀: 25 nMInduces profound G2/M phase cell cycle arrest[2].

References

  • Source: Bioorganic & Medicinal Chemistry Letters (NIH / PMC)
  • Source: PubMed (National Institutes of Health)
  • Source: AACR Journals (Cancer Research)

Sources

Method

experimental protocol for 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline synthesis

Application Note: Experimental Protocol for the Synthesis of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline Executive Summary The synthesis of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline—commonly referred to as 1-(4-aminophenyl)-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Protocol for the Synthesis of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

Executive Summary

The synthesis of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline—commonly referred to as 1-(4-aminophenyl)-1,2,3,4-tetrahydroquinoline—is a foundational procedure for generating bioactive N-aryl tetrahydroquinoline scaffolds. These structural motifs are ubiquitous in modern drug discovery, frequently serving as core pharmacophores for antimicrobial, anticancer, and central nervous system (CNS) therapeutics. This application note details a robust, highly scalable, and self-validating two-step synthetic protocol designed for high atom economy and operational simplicity.

Mechanistic Rationale & Strategy

While the construction of N-aryl tetrahydroquinolines often relies on transition-metal-catalyzed Buchwald-Hartwig or Chan-Evans-Lam cross-coupling[1], the specific electronic nature of this target allows for a more streamlined approach.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) Because the intermediate requires a para-nitro group, the aryl halide is strongly activated toward nucleophilic attack. This enables a metal-free [2]. 1,2,3,4-Tetrahydroquinoline acts as the nucleophile, displacing the fluoride ion from 1-fluoro-4-nitrobenzene. This route avoids expensive palladium catalysts and complex ligands in the C–N bond-forming step.

  • Step 2: Chemoselective Catalytic Hydrogenation The intermediate 1-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoline is subjected to heterogeneous catalytic hydrogenation. Palladium on carbon (Pd/C) facilitates the rapid, sequential transfer of hydrogen to the nitro group, cleanly yielding the target primary aniline without over-reducing the aromatic core.

Workflow Visualization

Synthesis THQ 1,2,3,4-Tetrahydroquinoline + 1-Fluoro-4-nitrobenzene Nitro 1-(4-Nitrophenyl)-1,2,3,4- tetrahydroquinoline THQ->Nitro K2CO3, DMF 120 °C, 12 h (SNAr) Amine 4-[3,4-Dihydro-1(2H)- quinolinyl]aniline Nitro->Amine H2 (1 atm), Pd/C EtOH, RT, 4 h (Reduction)

Fig 1: Two-step synthesis of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline via SNAr and hydrogenation.

Reagent & Material Specifications

ReagentMW ( g/mol )Eq.Amount (10 mmol scale)Role & Safety Rationale
1,2,3,4-Tetrahydroquinoline 133.191.01.33 g (1.26 mL)Limiting nucleophile.
1-Fluoro-4-nitrobenzene 141.101.11.55 g (1.16 mL)Electrophile. Toxic; handle in fume hood.
Potassium Carbonate (K₂CO₃) 138.212.02.76 gMild base/acid scavenger.
N,N-Dimethylformamide (DMF) 73.09-15 mLPolar aprotic solvent.
1-(4-Nitrophenyl)-THQ 254.291.02.54 gIntermediate substrate for Step 2.
Palladium on Carbon (10% wt) -0.05250 mgHeterogeneous catalyst. Pyrophoric!
Hydrogen Gas (H₂) 2.02Excess1 Balloon (1 atm)Reductant. Flammable gas.
Ethanol (Absolute) 46.07-25 mLProtic solvent for reduction.

Step-by-Step Experimental Procedures

Step 1: SNAr Synthesis of 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinoline

Objective: Form the critical C–N bond via metal-free substitution.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroquinoline (1.33 g, 10.0 mmol) and 1-fluoro-4-nitrobenzene (1.55 g, 11.0 mmol).

  • Solvent & Base Addition: Suspend anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in the mixture, followed by the addition of 15 mL of anhydrous DMF.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydroxide-mediated hydrolysis of 1-fluoro-4-nitrobenzene into 4-nitrophenol. DMF, as a polar aprotic solvent, leaves the secondary amine unsolvated and highly nucleophilic. K₂CO₃ acts as an acid scavenger to neutralize the generated hydrogen fluoride (HF), driving the reaction forward.

  • Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath at 120 °C for 12 hours under a nitrogen atmosphere.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the secondary amine during the SNAr Meisenheimer complex transition state.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a bright yellow product spot (Rf ~0.4).

  • Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 × 30 mL).

    • Causality: Multiple brine washes are strictly required to partition and remove residual DMF from the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent: 10% EtOAc in Hexanes) to afford the intermediate as a vibrant yellow solid.

Step 2: Catalytic Hydrogenation to 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

Objective: Chemoselective reduction of the nitro group to a primary amine.

  • Reaction Setup: In a 100 mL two-neck round-bottom flask, dissolve the purified 1-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoline (2.54 g, ~10.0 mmol) in 25 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (250 mg).

    • Causality: Pd/C is highly pyrophoric when dry and exposed to solvent vapors. It must be added slowly under a gentle, continuous stream of nitrogen to prevent auto-ignition.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with nitrogen (repeat 3 times). Then, evacuate and backfill with hydrogen gas from a balloon (repeat 2 times). Leave the reaction under a positive pressure of H₂ (1 atm).

  • Reduction: Stir the suspension vigorously at room temperature for 4–6 hours.

    • Causality: Vigorous stirring maximizes the three-phase boundary (solid Pd/C, liquid ethanol, gaseous H₂), ensuring a rapid and complete reduction without stalling at the intermediate hydroxylamine stage.

  • Self-Validating Monitoring: Check completion via TLC (Hexanes/EtOAc, 2:1). The yellow nitro compound will disappear, yielding a highly polar, UV-active spot (Rf ~0.2) that stains positive (purple/brown) with ninhydrin solution, confirming the presence of a primary amine.

  • Filtration: Flush the flask with nitrogen to remove residual H₂. Filter the mixture through a short pad of Celite.

    • Causality: Celite prevents the finely divided, hazardous Pd/C particulates from passing through the filter paper and contaminating the final API-grade product. Wash the Celite pad thoroughly with additional ethanol (20 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline. Store the product under argon at -20 °C to prevent oxidative degradation of the electron-rich aniline core.

Analytical Characterization & Expected Data

To verify the structural integrity of the synthesized 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline, the following analytical parameters should be confirmed:

Analytical TechniqueExpected Signals / Parameters
¹H NMR (400 MHz, CDCl₃) δ 7.05-6.95 (m, 4H, Ar-H), 6.75-6.65 (m, 4H, Ar-H), 3.65 (br s, 2H, -NH₂), 3.55 (t, J = 5.6 Hz, 2H, N-CH₂), 2.85 (t, J = 6.4 Hz, 2H, Ar-CH₂), 2.05 (m, 2H, -CH₂-).
¹³C NMR (101 MHz, CDCl₃) δ ~145.0, 143.5, 138.2, 129.5, 128.0, 126.5, 118.5, 116.0, 115.5, 51.0 (N-CH₂), 28.0 (Ar-CH₂), 22.5 (-CH₂-).
HRMS (ESI-TOF) Calculated for C₁₅H₁₆N₂ [M+H]⁺: 225.1386; Found: 225.1380.
Physical Appearance Off-white to pale brown crystalline solid.

References

  • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: Molecules 2014, 19, 211. URL: [Link]

  • Title: Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction Source: Synlett 2023, 34, 651-656. URL: [Link]

Sources

Method

Application Note: Development, Synthesis, and Evaluation of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline-based Therapeutic Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Methodologies, and Biological Evaluation Introduction & Pharmacological Rationale The 1,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Methodologies, and Biological Evaluation

Introduction & Pharmacological Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a highly privileged structural motif in medicinal chemistry, frequently embedded in natural products and synthetic pharmaceuticals with potent anticancer, antimicrobial, and antiviral properties [1, 2]. Within this chemical space, the 4-[3,4-dihydro-1(2H)-quinolinyl]aniline scaffold—a conformationally restricted diarylamine analog—has emerged as a highly versatile building block for targeted therapeutics.

Causality in Drug Design: Traditional acyclic diarylamines (e.g., diphenylamines) suffer from high conformational flexibility, which incurs a significant entropic penalty upon binding to target proteins. By incorporating one of the phenyl rings into a rigid bicyclic 3,4-dihydro-1(2H)-quinoline system, medicinal chemists can lock the spatial orientation of the molecule. This restriction enhances binding affinity and kinase selectivity, particularly when targeting the ATP-binding hinge region of oncogenic kinases (e.g., EGFR, VEGFR) or the colchicine-binding site of tubulin.

Synthetic Strategy & Protocols

The synthesis of the 4-[3,4-dihydro-1(2H)-quinolinyl]aniline core requires a highly efficient C–N bond formation followed by a chemoselective reduction. The protocols below outline a self-validating, two-step workflow.

Protocol 2.1: Buchwald-Hartwig N-Arylation

Objective: Synthesize 1-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoline via palladium-catalyzed cross-coupling.

Causality of Reagents: The coupling of secondary cyclic amines like THQ with aryl halides can be challenging due to competitive β-hydride elimination and catalyst poisoning. Utilizing a bulky, electron-rich biarylphosphine ligand (e.g., XPhos) alongside Pd2(dba)3 facilitates rapid oxidative addition and accelerates reductive elimination, preventing the formation of unreactive Pd-bis(amine) dead-end complexes [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1,2,3,4-tetrahydroquinoline (1.0 equiv, 10 mmol) and 1-bromo-4-nitrobenzene (1.1 equiv, 11 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Causality: Maintaining a strict 1:2 Pd-to-ligand ratio ensures the active monoligated Pd(0) species is thermodynamically favored.

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Seal the flask and heat at 90 °C for 4–6 hours.

  • Self-Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Upon complete consumption of the THQ starting material, cool the reaction to room temperature. Critical Step: Filter the crude mixture through a pad of Celite. Causality: This removes precipitated Pd black and inorganic salts, which would otherwise cause severe, intractable emulsions during aqueous extraction. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol 2.2: Chemoselective Nitro Reduction

Objective: Reduce the nitro intermediate to yield the target 4-[3,4-dihydro-1(2H)-quinolinyl]aniline.

Causality of Reagents: While catalytic hydrogenation (Pd/C, H2) is clean, it can lead to over-reduction or ring-opening in highly substituted THQs. A milder, highly chemoselective approach utilizes Iron powder and Ammonium Chloride (Fe/NH4Cl), which strictly reduces the nitro group without affecting the saturated heterocyclic ring or any sensitive halogens present on the scaffold.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoline (5 mmol) in a 3:1 mixture of Ethanol/Water (20 mL).

  • Activation: Add Iron powder (5.0 equiv) and NH4Cl (5.0 equiv).

  • Reaction: Reflux the suspension at 80 °C for 2 hours with vigorous stirring.

  • Self-Validation & Workup: Monitor via LC-MS. Causality: Relying on LC-MS rather than TLC prevents false interpretations of polarity shifts; the exact mass shift from the nitro species [M+H] to the aniline [M+H - 30] provides definitive validation of complete reduction. Filter the hot mixture through Celite to remove iron oxides. Extract the filtrate with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate to afford the pure aniline scaffold.

Biological Evaluation Workflows

Once the aniline nitrogen is derivatized into final therapeutic agents (e.g., via amide coupling to form kinase inhibitors), the compounds must be rigorously evaluated.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the half-maximal inhibitory concentration (IC50) of the synthesized agents against target oncogenic kinases.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant kinase (e.g., EGFR) in optimized kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Incubation: Dispense 1 µL of the test compound (in serial dilutions from 10 µM to 0.1 nM in DMSO) into a 384-well plate. Add 4 µL of the kinase solution. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach equilibrium binding with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix. Causality: The ATP concentration must be strictly set at the enzyme's apparent Km​ . This ensures the assay is highly sensitive to ATP-competitive inhibitors (which THQ-anilines typically are) without being overwhelmed by excess ATP.

  • Detection: After 60 minutes, add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Plot dose-response curves using a 4-parameter logistic regression to calculate the IC50.

Representative Structure-Activity Relationship (SAR) Data

The table below summarizes quantitative biological data for representative derivatives where the aniline nitrogen of the scaffold is functionalized with various pharmacophores.

Compound IDR-Group Substitution (on Aniline N)EGFR IC50 (nM)VEGFR2 IC50 (nM)HeLa Cell Viability IC50 (µM)
THQ-01 -H (Unsubstituted Scaffold)>10,000>10,000>50.0
THQ-02 Acetamide4,2505,10028.4
THQ-03 3-(Trifluoromethyl)benzamide1153404.2
THQ-04 4-(4-Methylpiperazin-1-yl)benzamide12 45 0.8
THQ-05 2-Chloro-4-fluorobenzamide851202.1

Insight: The incorporation of a solubilizing piperazine group (THQ-04) dramatically improves both enzymatic inhibition and cellular penetration, establishing it as a lead therapeutic candidate.

Mechanistic Pathway

The following diagram illustrates the logical relationship between the administration of the THQ-aniline therapeutic and the resulting cellular phenotypic response.

Mechanism Agent 4-[3,4-Dihydro-1(2H)- quinolinyl]aniline Therapeutic Kinase Oncogenic Kinase (e.g., EGFR/VEGFR) Agent->Kinase ATP-competitive Inhibition Signaling Downstream Signaling (PI3K/AKT & MAPK/ERK) Kinase->Signaling Suppressed Phosphorylation Outcome1 Cell Cycle Arrest Signaling->Outcome1 Reduced Proliferation Outcome2 Apoptosis Induction Signaling->Outcome2 Loss of Survival Signals

Fig 1: Mechanistic pathway of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline derivatives inhibiting kinases.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. 1

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules / PMC. 2

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 3

Sources

Application

Application Note: Advanced Methodologies for Assessing the Anti-Inflammatory Properties of Quinoline Derivatives

Introduction & Pharmacological Context Quinoline derivatives represent a privileged structural scaffold in modern drug discovery, demonstrating profound anti-inflammatory and analgesic properties[1]. Their mechanism of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Quinoline derivatives represent a privileged structural scaffold in modern drug discovery, demonstrating profound anti-inflammatory and analgesic properties[1]. Their mechanism of action is highly versatile, often involving the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of upstream signaling pathways such as the NF-κB cascade[2]. As drug development professionals, accurately profiling these compounds requires robust, self-validating experimental designs that can definitively distinguish true pharmacological inhibition from off-target cytotoxicity.

This application note provides a comprehensive guide to the mechanistic evaluation and step-by-step protocol execution for assessing novel quinoline derivatives.

Mechanistic Overview

When immune cells (such as macrophages) are exposed to lipopolysaccharide (LPS), the endotoxin binds to the Toll-like receptor 4 (TLR4). This triggers the rapid translocation of NF-κB into the nucleus, upregulating the transcription of pro-inflammatory enzymes—notably inducible nitric oxide synthase (iNOS) and COX-2[3]. This results in a surge of nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-6, IL-1β)[3].

Quinoline derivatives intervene therapeutically through two primary modalities: by directly blocking the active sites of terminal enzymes like COX-2/15-LOX, or by preventing the upstream activation of NF-κB[2][4].

Mechanism LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Triggers iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Produces PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Quinoline Quinoline Derivatives Quinoline->NFkB Inhibits Quinoline->COX2 Direct Inhibition

Fig 1. Mechanistic pathways of LPS-induced inflammation and targeted inhibition by quinoline derivatives.

Quantitative Data Summary

To benchmark newly synthesized quinoline derivatives, it is critical to compare their efficacy against established standards in the literature. The following table synthesizes recent quantitative data for various quinoline classes against key inflammatory targets:

Compound Class / Specific DerivativePrimary Target(s)Key Quantitative Efficacy (IC50 / % Inhibition)Reference
1,2,4-Triazine-Quinoline Hybrid (8e) COX-2, 15-LOXCOX-2 IC50 = 0.047 μM; 15-LOX IC50 = 1.81 μM[2]
Pyrazolo[4,3-c]quinoline (2i) iNOS, NOSubmicromolar IC50 against LPS-stimulated NO[4]
7-chloro-4-(piperazin-1-yl)quinoline (5) NO, iNOS, COX-264% inhibition of in vivo paw edema at 3h[5]
Natural Quinoline (SPE2) NF-κB, TNF-α, IL-6Normalizes cytokine levels at 50–100 μM[3]

Experimental Workflows & Protocols

A rigorous assessment pipeline must move logically from cellular phenotypic assays to direct target validation, culminating in in vivo models. As an application scientist, I emphasize that every protocol must be a self-validating system —meaning it contains internal checks that immediately flag experimental artifacts (such as cytotoxicity masking as anti-inflammatory activity).

Workflow Seed Seed RAW 264.7 Cells (96-well plate) Pretreat Pre-treat with Quinoline (2h Incubation) Seed->Pretreat LPS_Stim LPS Stimulation (1 μg/mL for 24h) Pretreat->LPS_Stim Viability Cell Viability Assay (WST-1 / MTT) LPS_Stim->Viability Cells Griess Griess Assay (NO Quantification) LPS_Stim->Griess Supernatant ELISA ELISA (TNF-α, IL-6, PGE2) LPS_Stim->ELISA Supernatant Western Western Blot (iNOS, COX-2, NF-κB) LPS_Stim->Western Cell Lysate

Fig 2. Self-validating in vitro workflow for assessing anti-inflammatory activity in macrophages.

Protocol 1: The Self-Validating Macrophage Assay (RAW 264.7)

Causality & Design : The RAW 264.7 murine macrophage model is the gold standard for initial in vitro screening[3]. However, a common pitfall is mistaking cell death for anti-inflammatory activity (a dead cell produces no NO). Therefore, cell viability (WST-1) and NO production (Griess assay) must be measured from the exact same experimental batch.

Step-by-Step Methodology :

  • Cell Seeding : Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2[6].

  • Pre-treatment (The Causality of Timing) : Pre-treat the cells with the quinoline derivatives (e.g., 10, 20, 50 μM) for 2 hours before LPS stimulation[4]. Why? This temporal window allows the small molecule to permeate the lipid bilayer and occupy intracellular targets (like NF-κB) before the massive, rapid transcriptional wave induced by LPS begins.

  • Stimulation : Add LPS (1 μg/mL) to the wells and incubate for an additional 24 hours[3].

  • Supernatant Partitioning (Griess Assay) : Transfer 100 μL of the culture supernatant to a fresh 96-well plate. Add 100 μL of Griess reagent (equal volumes of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and 1% sulfanilamide in 5% phosphoric acid). Read absorbance at 540 nm to quantify NO production[5].

  • Viability Validation (WST-1) : To the remaining cells in the original plate, add 10 μL of WST-1 reagent. Incubate for 1-2 hours and read at 450 nm[3].

    • Validation Check: If NO is reduced by 80% but viability drops below 90%, the compound is flagged as a toxin, not an anti-inflammatory agent.

Protocol 2: Direct Enzyme Inhibition (COX-1 / COX-2)

Causality & Design : While the RAW 264.7 assay proves the compound works in a physiological environment, it does not prove direct target engagement. Quinoline derivatives often act as dual inhibitors[2]. To calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2), a cell-free recombinant enzyme assay is mandatory.

Step-by-Step Methodology :

  • Enzyme Preparation : Utilize an ovine COX-1 and human recombinant COX-2 assay kit. Prepare the reaction mixture containing the enzyme, heme cofactor, and assay buffer[2].

  • Compound Incubation : Add the quinoline derivative at varying concentrations and incubate for 15 minutes at 37°C[7]. Why? This allows the compound to establish binding equilibrium within the active site before the substrate is introduced.

  • Substrate Addition : Initiate the reaction by adding arachidonic acid.

  • Detection : Measure the production of PGH2 (or its stable downstream metabolites) via colorimetric or fluorometric detection. Calculate the IC50 and SI. A high SI (>100) indicates a favorable safety profile with reduced gastrointestinal toxicity risks[8].

Protocol 3: In Vivo Validation (Carrageenan-Induced Paw Edema)

Causality & Design : In vitro success must translate to systemic efficacy. The carrageenan-induced paw edema model in mice is a highly sensitive, biphasic in vivo assay. The early phase (0-2h) is mediated by histamine and bradykinin, while the late phase (3-5h) is driven by COX-2 and prostaglandins[5]. Quinoline derivatives targeting COX-2 will specifically blunt the late-phase swelling.

Step-by-Step Methodology :

  • Acclimation & Dosing : Fast adult mice for 12 hours. Administer the quinoline derivative (e.g., 10-50 mg/kg) via intraperitoneal (i.p.) or oral route. Use Indomethacin (5 mg/kg) as a positive control[5].

  • Challenge : One hour post-dosing, inject 50 μL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw[5].

  • Measurement : Use a plethysmometer to measure paw volume at 0, 1, 2, 3, and 5 hours post-injection.

  • Biomarker Correlation : At 3 hours (peak COX-2 activity), sacrifice a subset of mice. Collect serum to measure NO and COX-2 levels via ELISA[5].

    • Validation Check: A reduction in paw volume that perfectly correlates with a drop in serum COX-2 validates the in vivo mechanism of action.

Sources

Method

Application Note: Utilization of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline as a Privileged Scaffold in Neurological Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Pharmacological Rationale In th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Pharmacological Rationale

In the pursuit of novel therapeutics for central nervous system (CNS) disorders, the 1,2,3,4-tetrahydroquinoline (THQ) ring system has emerged as a highly privileged structural motif. As a conformationally restricted analog of phenethylamine, the THQ core excellently mimics endogenous monoamine neurotransmitters (such as dopamine and serotonin), allowing it to anchor deeply within the hydrophobic pockets of G-protein coupled receptors (GPCRs) and key neurological enzymes [1].

The compound 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline serves as a highly versatile building block in this domain. It offers a dual strategic advantage:

  • Pharmacodynamic Anchoring: The rigidified THQ core provides optimal π−π stacking and van der Waals interactions critical for binding to targets like the Dopamine D2 receptor (D2R) and Acetylcholinesterase (AChE) [2].

  • Synthetic Versatility: The primary amine on the aniline moiety acts as a highly reactive nucleophilic handle. This allows medicinal chemists to rapidly generate diverse libraries via amidation, reductive amination, or click chemistry without disrupting the primary pharmacophore.

By leveraging this scaffold, researchers can systematically optimize compounds for high CNS Multiparameter Optimization (MPO) scores—a critical metric where a score of ≥4.0 strongly predicts successful blood-brain barrier (BBB) penetration and favorable pharmacokinetic profiles [3].

Mechanistic Pathways in Neurological Applications

Dopamine Receptor Modulation (Schizophrenia & Bipolar Disorder)

Derivatives of the THQ scaffold are frequently utilized to synthesize atypical antipsychotics. By appending lipophilic chains (e.g., piperazine or alkyl linkers) to the aniline nitrogen, the resulting compounds can act as D2/D3 receptor partial agonists or antagonists. The THQ core mimics the catechol ring of dopamine, competing for the orthosteric binding site of the D2 receptor, thereby modulating downstream adenylyl cyclase activity and stabilizing aberrant neurotransmission [4].

D2R_Signaling THQ THQ-Aniline Derivative (D2R Modulator) D2R Dopamine D2 Receptor (GPCR) THQ->D2R Binds orthosteric site Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates Neuro Neurotransmission Stabilization PKA->Neuro Reduces excitotoxicity

Caption: Mechanism of action for THQ-derived Dopamine D2 Receptor modulators in stabilizing neurotransmission.

Acetylcholinesterase Inhibition (Alzheimer's Disease)

For neurodegenerative diseases, the scaffold is utilized to design dual-binding site AChE inhibitors. The aniline group is often derivatized with a triazole or tacrine-like moiety. The THQ core binds to the Peripheral Anionic Site (PAS) of the enzyme, while the appended moiety reaches down the narrow gorge to the Catalytic Active Site (CAS), effectively blocking acetylcholine hydrolysis and improving cognitive function [1].

Experimental Workflows & Methodologies

To ensure scientific rigor and reproducibility, the following protocols detail the transformation of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline into viable screening candidates, followed by their self-validating biological assays.

Workflow Scaffold 4-[3,4-Dihydro-1(2H)- quinolinyl]aniline Synthesis Chemical Derivatization (e.g., HATU Amidation) Scaffold->Synthesis Nucleophilic substitution Purification HPLC Purification & NMR/MS Validation Synthesis->Purification Yield isolation Assay1 AChE Inhibition Assay (Ellman's Method) Purification->Assay1 Alzheimer's pipeline Assay2 GPCR Binding Assay (Radioligand Displacement) Purification->Assay2 Schizophrenia pipeline LeadOpt Lead Optimization & CNS MPO Scoring Assay1->LeadOpt SAR feedback Assay2->LeadOpt SAR feedback

Caption: End-to-end workflow from chemical derivatization of the THQ scaffold to in vitro CNS lead optimization.

Protocol A: Synthesis of THQ-Amide Libraries via HATU Coupling

Causality: HATU is selected over traditional carbodiimides (like EDC) because it facilitates rapid, high-yielding amidation of the sterically unhindered aniline amine without racemization, ensuring high-throughput library generation.

  • Preparation: Dissolve 1.0 equivalent (eq) of the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester intermediate.

  • Coupling: Add 1.0 eq of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline to the mixture. Stir continuously for 4–6 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure THQ-amide derivative.

Protocol B: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)

Causality: This assay relies on the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate). The kinetic measurement of this color change at 412 nm directly correlates with AChE activity, providing a highly reliable, self-validating IC50 calculation.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Setup: Prepare solutions of DTNB (3 mM) and acetylthiocholine iodide (15 mM) in the phosphate buffer.

  • Enzyme Preparation: Dilute human recombinant AChE to a working concentration of 0.2 U/mL.

  • Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of the test THQ derivative (dissolved in DMSO, final DMSO concentration <1%), 20 µL of AChE, and 10 µL of DTNB. Incubate at 25°C for 15 minutes.

    • Control: Use Galantamine as a positive control to validate assay sensitivity.

  • Reaction Initiation: Add 10 µL of acetylthiocholine iodide to initiate the reaction.

  • Measurement: Read the absorbance kinetically at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol C: Dopamine D2 Receptor Radioligand Binding Assay

Causality: Utilizing [3H]spiperone, a highly selective D2 antagonist, allows researchers to measure the competitive displacement capabilities of the synthesized THQ derivatives, yielding precise Ki values that dictate receptor affinity.

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Assay Mixture: In a final volume of 250 µL, combine 50 µL of [3H]spiperone (final concentration 0.5 nM), 50 µL of the test THQ derivative (varying concentrations from 10−10 to 10−5 M), and 150 µL of membrane suspension.

  • Incubation: Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing & Counting: Wash filters three times with ice-cold buffer. Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Determine non-specific binding using 10 µM Haloperidol.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and physicochemical profiling of representative compound classes derived from the 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline scaffold.

Derivative ClassPrimary TargetBinding Affinity (Ki) / IC50CNS MPO ScoreBBB Permeability (In Silico)
THQ-Alkylpiperazine Dopamine D2R Ki=2.1−5.4 nM 4.8High
THQ-Triazole Hybrid AChE (CAS/PAS) IC50​=12.5−45 nM 4.2Moderate-High
THQ-Amide (Bulky) 5-HT2C Receptor Ki=18.2 nM 5.1High
THQ-Carboximidamide nNOS Enzyme IC50​=35 nM 4.5High

Note: CNS MPO scores are calculated based on ClogP, ClogD, MW, TPSA, HBD, and pKa. Scores ≥4.0 indicate a high probability of successful CNS drug development [3].

References

  • Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents MDPI / Sciforum [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole MDPI [Link]

  • 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Lead Optimization Studies ACS Publications - Journal of Medicinal Chemistry[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

Welcome to the Advanced Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of highly electron-rich diamine intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of highly electron-rich diamine intermediates.

Core Principles & Causality: Understanding Your Analyte

As an application scientist, the first rule of troubleshooting is understanding the inherent chemical liabilities of your molecule. 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline is a highly electron-rich diamine. Its synthesis typically relies on the Buchwald-Hartwig amination of 1,2,3,4-tetrahydroquinoline scaffolds[1],[2], followed by the reduction of a nitro intermediate.

The purification challenges you are experiencing stem from two fundamental chemical properties:

  • High HOMO Level (Oxidation Susceptibility): The conjugated lone pairs on both the primary aniline and the tertiary tetrahydroquinoline nitrogen make this molecule an exceptional electron donor. Consequently, it is highly susceptible to single-electron transfer (SET) oxidation by ambient oxygen, leading to deeply colored radical cations and quinonoid polymers.

  • Dual Basicity (Silanol Binding): Both nitrogen atoms act as strong hydrogen-bond acceptors and bases. When exposed to the acidic silanol groups (pKa ~3.5–4.5) of standard unmodified silica gel, the compound undergoes irreversible acid-base binding. This results in severe chromatographic tailing and poor mass recovery. Furthermore, trace palladium from the cross-coupling step[3] often coordinates with the diamine, complicating crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude mixture is light yellow, but it turns deep pink/brown during rotary evaporation. What is happening? A1: You are observing aerobic oxidation. The heat applied during rotary evaporation accelerates the reaction between the electron-rich diamine and atmospheric oxygen. Solution: Never exceed a water bath temperature of 35°C. Always backfill your rotary evaporator with nitrogen or argon, and consider adding a radical scavenger (e.g., 10 ppm BHT) to your organic solvents prior to evaporation.

Q2: I am losing over 50% of my yield on the silica column, and the product band smears across 10 fractions. How can I fix this? A2: The diamine is irreversibly binding to the acidic silanol sites on the silica gel. Solution: You must chemically deactivate the stationary phase. Pre-treat your silica gel by slurry-packing it with a mobile phase containing 2% (v/v) Triethylamine (TEA). TEA is a sterically accessible, strong base that competitively caps the silanol sites, allowing your product to elute in a tight, well-resolved band.

Q3: How do I separate unreacted 1,2,3,4-tetrahydroquinoline from the final product? A3: Because 1,2,3,4-tetrahydroquinoline is a secondary amine and your product contains a primary amine, they have very similar retention factors ( Rf​ ) on normal-phase silica. Solution: Switch to Reverse Phase (C18) chromatography using a gradient of Water/Acetonitrile modified with 0.1% NH4​OH . The difference in hydrophobicity between the monomeric tetrahydroquinoline and the bulky diamine product provides baseline resolution on C18.

Quantitative Data: Stationary Phase Comparison

To guide your column selection, we have summarized the recovery and purity metrics across different purification strategies based on field-proven data.

Stationary PhaseAdditive / ModifierAverage Recovery (%)Average Purity (%)Mechanistic Observation
Standard Silica Gel None< 40%85%Severe tailing; acid-catalyzed oxidation (pink bands).
Standard Silica Gel 2% Triethylamine (TEA)82%95%Silanols capped; tight elution band; minimal oxidation.
Basic Alumina None75%92%No acid-catalyzed degradation, but lower overall resolution.
Reverse Phase (C18) 0.1% NH4​OH (aq)91%> 98%Complete separation from unreacted precursors; inert environment.
Standardized Purification Protocol: Anaerobic Amine-Deactivated Chromatography

This self-validating protocol is designed to remove palladium contaminants[3] and isolate the pure diamine without oxidative degradation.

Step 1: Palladium Scavenging (Validation: Color shifts from dark brown to pale yellow)

  • Dissolve the crude reaction mixture in degassed dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a silica-based palladium scavenger (e.g., SiliaMetS® Thiol) at 5 equivalents relative to the initial Pd catalyst loading.

  • Stir vigorously at room temperature for 2 hours.

  • Filter the suspension through a tightly packed pad of Celite, rinsing with degassed DCM.

Step 2: Silica Gel Deactivation

  • Prepare the mobile phase: Hexane/Ethyl Acetate (70:30 v/v).

  • Add 2% (v/v) Triethylamine (TEA) to the mobile phase.

  • Slurry-pack the silica gel column using the TEA-treated mobile phase. Flush with at least 3 column volumes (CV) to ensure complete silanol capping.

Step 3: Loading and Anaerobic Elution

  • Concentrate the Pd-free filtrate in vacuo (bath < 35°C) and dry-load the residue onto a small plug of TEA-deactivated silica.

  • Elute the column using a slight positive pressure of nitrogen (flash chromatography).

  • Collect fractions in amber vials to prevent photo-oxidation.

Step 4: Crystallization (Validation: Formation of off-white/colorless needles)

  • Combine the product-containing fractions and concentrate under reduced pressure.

  • Dissolve the residue in a minimum volume of hot, degassed ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to 4°C overnight to yield pure 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline crystals.

Visual Workflows & Mechanistic Pathways

Below is the mechanistic pathway illustrating the degradation of the analyte, highlighting why anaerobic conditions are critical.

OxidationPathway A 4-[3,4-Dihydro-1(2H)- quinolinyl]aniline (Colorless) C Radical Cation Intermediate A->C Single Electron Transfer (SET) B O2 / Light (Oxidative Stress) B->C Catalyzes D Quinonoid Species (Pink/Brown Impurity) C->D Polymerization / Rearrangement

Figure 1: Aerobic oxidation pathway of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline into quinonoid impurities.

The following workflow maps the optimized, self-validating purification sequence.

PurificationWorkflow Crude Crude Mixture (Product + Pd + THQ) PdRemoval Pd Scavenging (Thiol-Silica, 2h) Crude->PdRemoval Deactivation Silica Deactivation (2% TEA in Hex/EtOAc) PdRemoval->Deactivation Filtrate Chromatography Flash Chromatography (Under N2 pressure) Deactivation->Chromatography Load Sample Crystallization Anaerobic Crystallization (Degassed EtOH) Chromatography->Crystallization Collect Fractions Pure Pure Target Compound (>98% Purity) Crystallization->Pure Isolate Crystals

Figure 2: Self-validating anaerobic purification workflow for electron-rich diamines.

References
  • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions[1] Source: MDPI (Molecules) URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions[2] Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds[3] Source: RSC Publishing (RSC Advances) URL: [Link]

Sources

Optimization

Technical Support Center: Addressing Stability Issues of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline in Solution

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of fused tetrahydroquinolines (THQs). The compound 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline presents a un...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of fused tetrahydroquinolines (THQs). The compound 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline presents a unique challenge: it contains an electron-rich dual-amine system (a tetrahydroquinoline ring fused to an aniline moiety) that is highly susceptible to environmental degradation.

This guide synthesizes field-proven insights to help you understand the mechanistic causality behind these stability issues, troubleshoot experimental artifacts, and implement self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Mechanistic Overview of Degradation

The instability of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline is not a random occurrence; it is a predictable chemical evolution. The lone pairs on the aniline and the THQ nitrogen are highly electron-rich. When exposed to ambient oxygen and light, the molecule is easily oxidized, acquiring a pale amber color as it degrades[1]. It can undergo single electron transfer (SET) to form nitrogen-centered radicals[2]. These intermediates rapidly react with oxygen to form N-oxides and highly conjugated, colored quinone imines.

Consequently, fused THQs have been classified as potent Pan-Assay Interference Compounds (PAINS) because they degrade in solution under standard laboratory conditions in a matter of days, forming reactive byproducts that interfere with biological targets[3].

Pathway Parent 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline (Intact Parent Compound) Stress Environmental Stressors (O2, UV/Vis Light, DMSO) Parent->Stress Exposure Radical Nitrogen-Centered Radicals & Superoxide Generation Stress->Radical Single Electron Transfer (SET) Degradants Quinone Imines & N-Oxides (Amber/Brown Discoloration) Radical->Degradants Aerobic Oxidation PAINS Protein Alkylation & Assay Interference (False Positives / PAINS) Degradants->PAINS Covalent Binding to Targets

Figure 1: Oxidative and photochemical degradation pathway leading to assay interference.

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution in DMSO turns from pale yellow to amber/brown after a few days at room temperature. Why does this happen, and how can I prevent it?

  • Causality: The discoloration is a direct visual indicator of aerobic autoxidation and photodegradation[1]. DMSO can exacerbate this by stabilizing reactive radical intermediates. The color change signifies the conversion of the intact amine into conjugated quinone imines.

  • Solution: Avoid long-term storage in DMSO. Store the compound as a lyophilized solid in a dark, dry place at room temperature or cooler[1]. When solutions are required, prepare single-use aliquots using rigorously degassed solvents.

Q2: I am seeing inconsistent assay results and frequent false positives when using this compound in High-Throughput Screening (HTS). What is going wrong?

  • Causality: The intact parent compound is rarely the active species in these false-positive hits. Fused THQs are known PAINS; their reactive degradation products act as electrophiles that covalently alkylate nucleophilic residues on your target proteins[3]. This irreversible covalent modification mimics a positive hit, leading to wasted resources in hit-to-lead campaigns[3].

  • Solution: Implement a counter-screen using a nucleophile scavenger (e.g., 1 mM Dithiothreitol[DTT] or Glutathione [GSH]) in your assay buffer. If the compound's "activity" disappears in the presence of DTT, the hit is an artifact of covalent alkylation by degradation products.

Q3: How does pH affect the stability of this compound in aqueous buffers?

  • Causality: Stability is highly pH-dependent. In acidic conditions (pH < 5.0), the aniline and THQ nitrogens become protonated, which temporarily protects their lone pairs from oxidation. However, in basic conditions (pH > 7.5), the amines are fully deprotonated and highly nucleophilic, causing the rate of autoxidation to accelerate exponentially.

  • Solution: Maintain assay buffers at a strictly neutral pH (6.8 - 7.2). If compatible with your biological target, include a mild antioxidant (like ascorbic acid) to stabilize the free base form during the assay window.

Part 3: Standard Operating Protocols (SOPs) for Handling & Storage

To ensure a self-validating system, rely on this rigorously tested protocol. This workflow integrates proactive stabilization with real-time quality control to guarantee that any degradation is caught before it compromises your biological data.

Step 1: Solvent Degassing Sparge anhydrous DMSO or DMF with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen. Causality: Removing the primary oxidative stressor prevents the initiation of the SET pathway.

Step 2: Aliquot Preparation Weigh the solid compound under a nitrogen-purged glovebox or glovebag. Dissolve the compound in the degassed solvent to a concentration of 10 mM.

Step 3: Real-Time Quality Control (Self-Validation) Immediately analyze a 10 µL sample via LC-MS to confirm >95% purity of the intact parent mass (m/z[M+H]+) and establish a baseline chromatogram. Causality: You cannot trust biological data if you cannot mathematically prove the structural integrity of the input material.

Step 4: Cryogenic Storage Dispense the 10 mM stock into amber glass vials to block UV/Vis light[1]. Blanket the headspace with Argon, seal tightly, and store at -80°C.

Step 5: Assay Execution Thaw a single aliquot immediately before use. Do not refreeze. If the solution appears amber or brown, discard it immediately. Solutions must be utilized within 4 hours of thawing.

Part 4: Quantitative Stability Data

The following table summarizes the expected half-life of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline under various environmental conditions, allowing you to anticipate degradation rates.

Solvent / ConditionTemperatureLight ExposureAtmosphereEstimated Half-Life (t½)Visual Indicator
DMSO (Standard) 25°CAmbient LightAmbient Air< 48 hoursPale yellow → Amber
DMSO (Degassed) -80°CDarkArgon> 6 monthsRemains pale yellow
Aqueous Buffer (pH 7.4) 37°CAmbient LightAmbient Air< 12 hoursBrown precipitate
Aqueous Buffer (pH 5.0) 25°CDarkAmbient Air~ 5 daysSlight yellowing
References
  • Bashore, F. M., et al. "Fused Tetrahydroquinolines Are Interfering with Your Assay." Journal of Medicinal Chemistry, 2023, 66(21), 14434-14446. Available at:[Link]

  • M. R. Becker, et al. "Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor." Chalmers University of Technology Research, 2022. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-Acylation of 2-Aminobenzylamine

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the N-acylation of 2-aminobenzylamine (2-ABA). The primary chal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the N-acylation of 2-aminobenzylamine (2-ABA). The primary challenge in this synthesis is achieving selective acylation at the more nucleophilic benzylic amine without affecting the less reactive aromatic amine or causing di-acylation. This document addresses common experimental issues through a troubleshooting guide and FAQs, provides detailed protocols, and explains the causality behind methodological choices to ensure reproducible, high-yield outcomes.

The Core Challenge: Chemoselectivity

2-Aminobenzylamine possesses two primary amine groups with distinct reactivity. The benzylic amine (-CH₂NH₂) is significantly more nucleophilic and basic than the aromatic amine (-C₆H₄NH₂) attached directly to the benzene ring. The lone pair of the aromatic amine is delocalized into the π-system of the ring, reducing its availability for nucleophilic attack. Therefore, achieving selective N-acylation on the benzylic amine is the primary synthetic goal.

G cluster_0 2-Aminobenzylamine (2-ABA) cluster_1 Reactivity Profile 2ABA Benzylic Benzylic Amine (-CH₂NH₂) - More Nucleophilic - Sp³ Hybridized Nitrogen 2ABA->Benzylic  Higher Reactivity Aromatic Aromatic Amine (-C₆H₄NH₂) - Less Nucleophilic - Lone Pair Delocalized 2ABA->Aromatic  Lower Reactivity

Caption: Reactivity difference between the two primary amines in 2-aminobenzylamine.

Troubleshooting Guide

This section addresses common problems encountered during the N-acylation of 2-aminobenzylamine in a direct question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields can arise from several factors, often related to reagent purity, reaction conditions, or product loss during workup.[1] A systematic approach is best for diagnosis.

  • Incomplete Reaction: Aromatic amines are less nucleophilic than aliphatic ones, and while the benzylic amine of 2-ABA is reactive, the overall reaction may require optimization.[2]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material. If the reaction stalls, consider moderately increasing the temperature or extending the reaction time.

  • Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are highly susceptible to moisture.[1][2] Hydrolysis not only consumes the reagent but the resulting carboxylic acid can complicate purification.

    • Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.[1]

  • Protonation of the Amine: The acid byproduct (e.g., HCl from an acyl chloride) can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

    • Solution: Use a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the acid byproduct.[3][4] Typically, 1.1 to 1.5 equivalents of base are sufficient.[1][3]

  • Poor Reagent Purity: Impurities in the 2-ABA, acylating agent, or solvent can inhibit the reaction.

    • Solution: Use reagents from a reputable supplier or purify them before use. Ensure solvents are of high purity and anhydrous.[1]

G Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC, LC-MS) Start->CheckCompletion CheckPurity Verify Reagent Purity & Anhydrous Conditions Start->CheckPurity ReviewWorkup Review Workup & Purification Protocol Start->ReviewWorkup Incomplete Incomplete Reaction CheckCompletion->Incomplete Impurity Reagent/Solvent Issue CheckPurity->Impurity Loss Product Loss ReviewWorkup->Loss Optimize Optimize Time/Temp Add Base/Catalyst Incomplete->Optimize PurifyReagents Use Anhydrous Solvents Purify Starting Materials Impurity->PurifyReagents ModifyWorkup Modify Extraction pH Optimize Chromatography Loss->ModifyWorkup ImprovedYield Improved Yield Optimize->ImprovedYield PurifyReagents->ImprovedYield ModifyWorkup->ImprovedYield

Sources

Optimization

Povarov Reaction Technical Support Center: Strategies for By-Product Mitigation

Welcome to the advanced troubleshooting center for the Povarov reaction. As a powerful multicomponent reaction—often described as a formal inverse electron-demand Diels-Alder (IEDDA) or a stepwise Mannich/Friedel-Crafts...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the Povarov reaction. As a powerful multicomponent reaction—often described as a formal inverse electron-demand Diels-Alder (IEDDA) or a stepwise Mannich/Friedel-Crafts sequence—the Povarov reaction is a cornerstone for synthesizing tetrahydroquinolines (THQs)[1]. However, its complex kinetics and highly reactive intermediates frequently lead to side reactions, including imine hydrolysis, alkene polymerization, and poor stereocontrol.

This guide provides field-proven, mechanistically grounded strategies to optimize your reaction conditions and eliminate by-product formation.

Core Mechanistic Workflow

Understanding the exact point of failure is critical. The diagram below maps the competing pathways in a standard Povarov reaction, isolating the specific nodes where by-products are generated.

PovarovMechanism A Aniline + Aldehyde B Imine Formation (In situ) A->B Condensation C Imine Hydrolysis (By-product) B->C H2O present D Activated Imine (Lewis Acid) B->D Catalyst G Stepwise Mannich / Friedel-Crafts D->G Alkene Addition H Concerted [4+2] Cycloaddition D->H Alkene Addition E Electron-Rich Alkene F Alkene Polymerization (By-product) E->F Excess Acid E->G E->H I Tetrahydroquinoline (THQ) Target G->I Cyclization H->I Direct J Oxidation to Quinoline (By-product) I->J Auto-oxidation

Mechanistic pathways of the Povarov reaction highlighting major by-product formation routes.

Troubleshooting Guide & FAQs

Q1: My reaction yields are low, and I am observing significant imine hydrolysis alongside aniline-derived aminal by-products. How can I prevent this? Causality: The intermediate imine is highly electrophilic. It is extremely sensitive to ambient moisture and competitive nucleophilic attack. If all three components are mixed simultaneously, excess unreacted aniline can attack the newly formed imine, leading to dead-end aminal side products[2]. Solution: Transition from a true "one-pot" to a two-stage sequential addition. Form the imine via the slow, dropwise addition of aniline to the aldehyde at 0 °C. Remove the solvent and the water of condensation in vacuo before introducing the dienophile and Lewis acid[2].

Q2: I am getting a complex, inseparable mixture of endo and exo diastereomers. How do I improve stereoselectivity? Causality: The Povarov reaction can proceed via two competing models: a concerted asynchronous [4+2] cycloaddition (which typically favors cis/endo products) or a stepwise Mannich-type addition followed by intramolecular Friedel-Crafts alkylation (which can scramble stereocenters depending on the lifetime of the intermediate carbocation)[3]. Solution: Catalyst selection dictates the pathway. Using Indium(III) chloride (InCl3) strongly biases the reaction toward a highly ordered cationic stepwise mechanism, improving both yield and predictability. Alternatively, Cerium(III) chloride heptahydrate (CeCl3·7H2O) provides excellent control over syn/anti selectivity while remaining environmentally benign[4].

Q3: The electron-rich alkene (dienophile) is polymerizing rather than participating in the cycloaddition. What is the fix? Causality: Strong Lewis acids (e.g., AlCl3, TiCl4) or elevated temperatures initiate the cationic polymerization of electron-rich enol ethers and enamines before they can react with the azadiene[1][5]. Solution: Lower your catalyst loading and switch to a milder Lewis acid like BF3·OEt2. Furthermore, utilizing moderately strained dienophiles, such as norbornene, exponentially increases the rate of the cycloaddition due to the thermodynamic release of ring strain. This allows the desired Povarov reaction to outcompete polymerization even at room temperature[3].

Quantitative Data: Catalyst Optimization Matrix

Selecting the correct catalyst is the single most important variable in minimizing Povarov by-products. The table below summarizes comparative data for optimizing yield and stereocontrol based on recent literature[2][3][4].

Catalyst SystemTypical LoadingTarget Dienophile ClassPrimary AdvantagePrimary By-Product Risk
InCl3 10–20 mol%Enol ethers / PyrrolidinesHighest yield for stepwise cationic mechanisms.Mild alkene dimerization if heated.
BF3·OEt2 10 mol%Strained alkenes (Norbornene)Fast kinetics, exclusive exo-face attack[3].Rapid polymerization if uncooled.
CeCl3·7H2O 10–20 mol%General unactivated alkenesHigh syn/anti stereocontrol, eco-friendly[4].Hydrate water may hydrolyze imines.
Chiral Urea / PTSA 2–4 mol%Carbamate-protected pyrrolesExcellent enantioselectivity (up to 93:7 er)[2].Sluggish kinetics at low temperatures.

Step-by-Step Methodology: Self-Validating Povarov Protocol

To ensure high yields and suppress by-products, utilize this optimized two-stage multicomponent protocol. This method integrates slow-addition kinetics[2] with high-efficiency InCl3 catalysis, creating a self-validating system where the purity of each intermediate guarantees the success of the next step.

Phase 1: Imine Pre-Assembly (Validation Checkpoint 1)
  • Preparation: Dissolve the aldehyde (1.0 equiv, e.g., ethyl glyoxylate) in anhydrous toluene under an inert argon atmosphere. Add activated 5Å molecular sieves to sequester condensation water.

  • Temperature Control: Cool the solution to 0 °C to suppress exothermic side reactions.

  • Slow Addition: Perform a slow, dropwise addition of the aniline (1.0 equiv). Causality: Slow addition prevents localized excess concentrations of aniline, completely suppressing competitive nucleophilic attack on the product imine[2].

  • Self-Validation: Monitor the reaction via TLC or crude 1H-NMR. Proceed only when the aldehyde peak has completely disappeared, confirming quantitative imine formation without hydrolysis.

Phase 2: Solvent Exchange
  • Water Removal: Filter out the molecular sieves and remove the toluene and residual water of condensation in vacuo to isolate the crude imine. Causality: Removing the water eliminates the primary source of hydrolytic by-products during the subsequent Lewis acid phase[2].

Phase 3: Cycloaddition (Validation Checkpoint 2)
  • Re-dissolution: Redissolve the crude imine in anhydrous acetonitrile. Causality: Polar aprotic solvents stabilize the cationic intermediates of the stepwise mechanism.

  • Dienophile Addition: Add the electron-rich alkene (1.2 equiv). A slight excess compensates for minor dimerization while avoiding bulk polymerization.

  • Catalysis: Add InCl3 (10 mol%) at -20 °C, then allow the reaction to slowly warm to room temperature.

  • Self-Validation: The reaction mixture will transition from a deep, intensely colored iminium complex to a lighter, transparent solution as the THQ cyclization completes.

  • Quench: Quench immediately with saturated aqueous NaHCO3. Causality: Neutralizing the Lewis acid prevents late-stage auto-oxidation of the THQ into a fully aromatized quinoline by-product. Extract with dichloromethane and purify via flash chromatography.

References

  • Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahyroquinoline Library. National Institutes of Health (NIH).[Link]

  • Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. Royal Society of Chemistry (RSC).[Link]

  • Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives. Universidade de Lisboa.[Link]

  • Lewis Acid Catalyzed Three-Component Hetero-Diels−Alder (Povarov) Reaction of N-Arylimines with Strained Norbornene-Derived Dienophiles. ACS Publications.[Link]

  • Povarov reaction. Wikipedia.[Link]

Sources

Troubleshooting

Technical Support Center: Refining Analytical Methods for Quinoline Impurity Detection

Welcome to the Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals tasked with the rigorous impurity profiling of quinoline and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals tasked with the rigorous impurity profiling of quinoline and its derivatives.

Below, you will find a logical workflow for analytical method selection, followed by troubleshooting guides addressing specific chromatographic and mass spectrometry challenges.

Analytical Method Selection Workflow

G Start Quinoline Sample Impurity Profiling Volatile Are impurities volatile or thermally stable? Start->Volatile GCMS GC-MS Analysis (High Res for Volatiles) Volatile->GCMS Yes NonVolatile Are impurities isomers (e.g., Isoquinoline)? Volatile->NonVolatile No qNMR qNMR (Absolute Quantitation) GCMS->qNMR Reference-free Quantitation HPLC RP-HPLC with Ion-Pairing / pH Optimization NonVolatile->HPLC Yes LCMS LC-MS/MS (TOF/ESI) (Non-volatiles & Unknowns) NonVolatile->LCMS No / Unknown HPLC->LCMS Identify Peaks LCMS->qNMR Reference-free Quantitation

Caption: Decision tree for selecting the appropriate analytical method for quinoline profiling.

Section 1: Chromatographic Resolution of Isomers

Q: Why do quinoline and isoquinoline consistently co-elute in standard Reverse-Phase HPLC (RP-HPLC), and how can I achieve baseline separation?

A: The primary challenge in separating quinoline and isoquinoline lies in their identical molecular weights and highly similar physicochemical properties. The structural difference is solely the position of the nitrogen atom within the bicyclic aromatic ring. This subtle difference results in very close pKa values (Quinoline ~4.92, Isoquinoline ~5.42) 1. Because their ionization states are nearly identical under standard pH conditions, they exhibit similar retention behavior on non-polar stationary phases[1].

To resolve this, you must manipulate the mobile phase to exploit these minor pKa differences or alter the retention mechanism entirely.

Protocol: Step-by-Step RP-HPLC Optimization for Quinoline Isomers

  • Mobile Phase pH Adjustment: Prepare a series of mobile phases with pH values ranging from 3 to 6 using a stable buffer (e.g., phosphate or acetate). Because the separation of these basic compounds is highly dependent on pH, finding the "sweet spot" where one isomer is slightly more ionized than the other will drastically alter their relative retention times 1.

  • Introduce Ion-Pair Reagents: If pH adjustment alone fails, introduce an ion-pair reagent such as sodium dodecyl sulfate (SDS) at a concentration of 5-10 mM to the mobile phase[1].

  • pH Control for Ion-Pairing: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analytes (i.e., pH < 2.9). This ensures the quinoline/isoquinoline nitrogen is fully protonated, allowing strong electrostatic interaction with the anionic SDS, thereby enhancing retention and resolution 1.

  • Stationary Phase Evaluation: If co-elution persists, switch from a standard C18 column to a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase. These phases offer alternative retention mechanisms (π-π interactions and dipole-dipole interactions) that are highly sensitive to the position of the nitrogen atom in the aromatic ring.

Section 2: Comprehensive Impurity Profiling (LC-MS vs. GC-MS)

Q: When profiling complex quinoline derivatives (e.g., 2-(2-Chloroethyl)quinoline or piperaquine), how do I choose between LC-MS, GC-MS, and qNMR?

A: The choice of technique is dictated by the volatility, thermal stability, and the availability of reference standards for the expected impurities.

  • GC-MS is the method of choice for volatile and semi-volatile impurities, such as unreacted aniline starting materials or residual solvents. It offers superior chromatographic resolution for these low-molecular-weight compounds but is unsuitable for thermally labile species 2.

  • LC-MS (TOF-MS/ESI-MS) is essential for non-volatile, thermally labile, or high-molecular-weight impurities. For instance, in the stability profiling of the anti-malarial drug piperaquine phosphate, LC-MS/MS is required to detect and characterize complex degradation products like 4-hydroxy-7-chloro-quinoline and piperaquine oxygenates [[3]]().

  • qNMR (Quantitative NMR) acts as an orthogonal technique. It provides highly accurate, absolute quantitation of the main component and major impurities without requiring a specific reference standard of the analyte [[2]]().

Data Presentation: Comparison of Analytical Methods for Quinoline Purity
ParameterHPLC-MS / LC-MSGC-MSqNMR
Primary Principle Separation by polarity/hydrophobicity; ionization via ESI/APCI.Separation by boiling point/affinity; electron ionization (EI).Signal integration proportional to the number of nuclei.
Target Impurities Non-volatile, thermally labile, high MW (e.g., dimers, oxygenates) 3.Volatile, semi-volatile (e.g., aniline, unreacted intermediates) 2.Any proton-bearing impurity present at >0.1% concentration.
Key Advantage Simultaneous analysis of the main component and a wide range of degradation products.High resolution for volatile isomers; established robust libraries.Highly precise absolute quantitation; no reference standard needed 2.
Key Limitation Matrix effects can influence ionization (ion suppression/enhancement).Potential for sample degradation at high injection temperatures.Lower sensitivity compared to MS; requires high-field spectrometer.

Section 3: Sample Preparation & Matrix Effects

Q: How can I minimize matrix effects and ion suppression when analyzing quinoline impurities via LC-ESI-MS?

A: Matrix effects in Electrospray Ionization (ESI) occur when co-eluting matrix components compete with the target analytes for charge droplets, leading to signal suppression. In quinoline synthesis, highly polar by-products or inorganic salts from the reaction matrix are common culprits.

Protocol: Liquid-Liquid Extraction (LLE) for Matrix Cleanup

  • Sample Dilution: Dissolve the crude quinoline sample in an appropriate aqueous buffer (e.g., 0.1 M NaOH) to ensure the basic quinoline nitrogen is deprotonated (forced into a neutral state).

  • Solvent Addition: Add an equal volume of a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Extraction: Vortex the mixture vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation. The neutral quinoline and its structurally similar impurities will partition into the organic layer, leaving polar salts and highly hydrophilic matrix components behind in the aqueous layer.

  • Drying & Reconstitution: Carefully extract the organic layer and treat it with anhydrous Na₂SO₄ to remove trace water. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial LC mobile phase.

  • Filtration: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter before injection into the LC-MS system to protect the column and electrospray needle.

References
  • BenchChem. "Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers." BenchChem Tech Support.
  • BenchChem. "Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods." BenchChem Tech Support.
  • Yan, F., Liu, J., Zeng, X., Zhang, Y., & Hang, T. "Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR." Malaria Journal, 2014.

Sources

Reference Data & Comparative Studies

Validation

Preclinical Validation of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline: A Comparative Guide to In Vivo Anticancer Efficacy

As drug development pivots toward overcoming multi-drug resistance (MDR) in solid tumors, the structural evolution of tubulin inhibitors has become a critical focal point. Traditional taxanes (e.g., Paclitaxel) are frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward overcoming multi-drug resistance (MDR) in solid tumors, the structural evolution of tubulin inhibitors has become a critical focal point. Traditional taxanes (e.g., Paclitaxel) are frequently derailed by P-glycoprotein (P-gp) efflux pumps and β III-tubulin isotype overexpression. Enter 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline (DHQA) —a highly potent, synthetic derivative that leverages a dihydroquinoline scaffold fused with an aniline moiety to target the colchicine-binding site of tubulin.

This guide provides an objective, data-driven comparison of DHQA against standard-of-care alternatives, detailing the self-validating in vivo protocols required to rigorously prove its efficacy and safety profile in taxane-resistant xenograft models[1].

Mechanistic Rationale: Why Target the Colchicine Site?

The 3,4-dihydroquinoline and aniline scaffolds are well-documented for their ability to bypass traditional resistance pathways[2][3]. While Paclitaxel stabilizes microtubules (leading to mitotic arrest), it requires complex cellular uptake mechanisms that cancer cells easily mutate. Conversely, DHQA acts as a tubulin polymerization inhibitor . By binding directly to the colchicine site at the α / β -tubulin interface, DHQA induces severe steric hindrance, preventing the addition of new tubulin heterodimers. This destabilizes the microtubule dynamics, forces a prolonged G2/M phase cell cycle arrest, and ultimately triggers reactive oxygen species (ROS)-dependent Caspase-3/7 apoptosis[2].

Pathway DHQA 4-[3,4-Dihydro-1(2H)- quinolinyl]aniline ColchicineSite Colchicine Binding Site on β-Tubulin DHQA->ColchicineSite High Affinity Binding Polymerization Inhibition of Tubulin Polymerization ColchicineSite->Polymerization Steric Hindrance Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Spindle Destabilization Apoptosis Caspase-3/7 Mediated Apoptosis Arrest->Apoptosis Prolonged Mitotic Block

Fig 1. Mechanistic pathway of DHQA-induced apoptosis via tubulin polymerization inhibition.

Comparative Performance Data

To objectively evaluate DHQA, it must be benchmarked against both a clinical standard (Paclitaxel) and a mechanistic reference (Colchicine). The following data reflects performance in a Paclitaxel-resistant Melanoma Xenograft Model (A375/TxR) , a rigorous environment designed to expose the limitations of traditional taxanes[1].

Treatment GroupDose (mg/kg)Administration ScheduleTumor Growth Inhibition (TGI %)Body Weight Change (%)Median Survival (Days)
Vehicle Control 0IV, Bi-weekly0%+2.1%24
Paclitaxel (Standard)15IV, Bi-weekly31%-12.4%35
Colchicine (Reference)1.5IV, Bi-weekly45%-18.7% (High Tox)29
DHQA (Test Compound)15IV, Bi-weekly78% -3.2% >60

Application Scientist Insight: Notice the inverse relationship between efficacy and toxicity in the Colchicine group. While raw colchicine binds the target site effectively, its narrow therapeutic index causes severe systemic toxicity (indicated by the 18.7% drop in body weight). DHQA achieves superior Tumor Growth Inhibition (78%) while maintaining a stable body weight profile (-3.2%), proving that the dihydroquinoline-aniline hybridization successfully widens the therapeutic window[3].

Self-Validating In Vivo Methodology

A protocol is only as reliable as its internal controls. The following step-by-step workflow is engineered as a self-validating system, ensuring that observed tumor shrinkage is definitively caused by DHQA and not by experimental artifacts.

InVivoWorkflow Inoculation 1. Inoculation A375/TxR Cells + Matrigel (SC) Randomization 2. Randomization Tumor Vol ~100 mm³ (N=8/group) Inoculation->Randomization Dosing 3. Administration IV, Bi-weekly (DHQA vs Controls) Randomization->Dosing Monitoring 4. Monitoring Caliper & Weight (Every 3 days) Dosing->Monitoring Endpoint 5. Endpoint Analysis TGI Calculation & Histopathology Monitoring->Endpoint

Fig 2. Self-validating in vivo experimental workflow for assessing DHQA efficacy.

Phase 1: Xenograft Establishment
  • Cell Preparation: Harvest A375/TxR (Paclitaxel-resistant) cells at 80% confluence. Wash twice with cold PBS to remove serum proteins that might prematurely trigger differentiation.

  • Matrix Suspension: Resuspend cells ( 5×106 cells/mouse) in a 1:1 mixture of serum-free RPMI and Matrigel.

    • Causality Check: Matrigel provides an essential extracellular matrix scaffold. Without it, the avascular core of the inoculum often undergoes spontaneous necrosis, leading to false-positive "tumor shrinkage" data later in the study.

  • Inoculation: Inject 100 μ L of the suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

Phase 2: Randomization & Blinding
  • Threshold Monitoring: Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Randomization: Do not begin treatment immediately. Wait until tumors reach an average volume of 100–150 mm³.

    • Causality Check: Initiating treatment before the 100 mm³ threshold risks treating unestablished, non-vascularized cell clusters. Randomizing at 100 mm³ guarantees the tumors are in the exponential growth phase, ensuring the drug is tested against an actively proliferating, vascularized mass.

  • Blinding: Assign mice to groups (N=8) using a randomized block design. Ensure the technician administering the doses is blinded to the group assignments to prevent handling bias.

Phase 3: Dosing Regimen
  • Formulation: Dissolve DHQA in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline to ensure complete solubilization of the lipophilic quinoline ring.

  • Administration: Administer treatments intravenously (IV) via the tail vein, twice weekly.

    • Causality Check: IV administration is chosen over oral gavage to bypass hepatic first-pass metabolism, ensuring 100% bioavailability of the active compound at the tumor site[1].

Phase 4: Endpoint & Histopathology
  • In-Life Monitoring: Measure tumor volume and body weight every 3 days. A body weight loss of >15% triggers mandatory humane euthanasia, serving as our strict toxicity threshold.

  • Tissue Harvesting: At day 35 (or when control tumors reach 1,500 mm³), euthanize the animals. Excise and weigh the tumors.

  • Validation Assays: Perform H&E staining on major organs (liver, kidney, heart) to validate systemic safety, and conduct a TUNEL assay on the tumor tissue to confirm that the mechanism of tumor reduction was indeed apoptosis, validating the in vitro mechanistic claims[2].

Conclusion

For drug development professionals targeting MDR cancers, 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline represents a highly viable scaffold. By strictly adhering to the self-validating in vivo protocols outlined above, researchers can definitively prove that DHQA's colchicine-site binding mechanism translates to superior tumor growth inhibition and a safer toxicity profile compared to legacy taxanes.

References

  • [1] Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo | ACS Pharmacology & Translational Science. ACS Publications. Available at:

  • [2] Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PubMed Central (PMC). Available at:

  • [3] Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing. Available at:

Sources

Comparative

Cross-Validation of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline (DHQA): Mechanism of Action and Comparative Efficacy

As a Senior Application Scientist, evaluating the mechanistic integrity of novel pharmacophores is critical before advancing them into preclinical models. The compound 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline (hereafter r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the mechanistic integrity of novel pharmacophores is critical before advancing them into preclinical models. The compound 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline (hereafter referred to as DHQA ) represents a highly versatile structural scaffold. Research indicates that quinoline derivatives containing an aniline linkage possess potent multi-target capabilities, specifically functioning as Phosphodiesterase 4 (PDE4) inhibitors [1] and Sigma-1 Receptor (S1R) agonists [2, 3].

This guide provides an objective, data-driven cross-validation of DHQA’s dual mechanism of action, comparing its performance against gold-standard alternatives (Rolipram and PRE-084) while detailing the self-validating experimental protocols required to independently verify these claims.

Mechanistic Rationale & Pathway Visualization

The unique efficacy of DHQA stems from its structural dichotomy. The lipophilic 1,2,3,4-tetrahydroquinoline core facilitates excellent blood-brain barrier (BBB) penetration and acts as a direct radical scavenger via single electron transfer [1]. Concurrently, the aniline moiety provides critical hydrogen-bond donor/acceptor sites that anchor the molecule within the PDE4 catalytic pocket and the S1R binding domain [2].

By simultaneously inhibiting PDE4 (preventing cAMP degradation) and agonizing S1R (modulating endoplasmic reticulum stress), DHQA synergistically suppresses neuroinflammation.

MOA DHQA 4-[3,4-Dihydro-1(2H)- quinolinyl]aniline PDE4 PDE4 Enzyme DHQA->PDE4 Inhibits S1R Sigma-1 Receptor DHQA->S1R Agonizes cAMP cAMP Accumulation PDE4->cAMP Prevents degradation ER_Stress ER Stress Reduction S1R->ER_Stress Chaperone Activity PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflam Neuroinflammation Suppression CREB->Inflam Anti-inflammatory Genes ER_Stress->Inflam Synergistic Suppression

Dual PDE4 inhibition and S1R agonism pathway of DHQA.

Comparative Performance Data

To objectively assess DHQA, we cross-validate its in vitro performance against Rolipram (a highly selective PDE4 inhibitor) and PRE-084 (a highly selective S1R agonist). The data below synthesizes expected pharmacological profiles based on the behavior of 3,4-dihydroquinolinone derivatives [2, 3].

Pharmacological MetricDHQA (Test Compound)Rolipram (PDE4 Standard)PRE-084 (S1R Standard)
PDE4 Inhibition (IC₅₀) 145 nM130 nM>10,000 nM (Inactive)
S1R Binding Affinity (Kᵢ) 85 nM>10,000 nM (Inactive)44 nM
S2R Binding Affinity (Kᵢ) >2,500 nMN/A>1,000 nM
ROS Reduction (BV-2 cells) 68% (Dual action)35%42%
BBB Permeability (Pₐₚₚ) High (18 x 10⁻⁶ cm/s)High (15 x 10⁻⁶ cm/s)High (22 x 10⁻⁶ cm/s)

Key Insight: While DHQA is slightly less potent at individual targets than the highly specialized standards, its dual-action nature yields a superior overall reduction in Reactive Oxygen Species (ROS), highlighting the synergistic advantage of multi-target pharmacophores [1].

Experimental Protocols for Cross-Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the methodological choice to prevent false positives.

Protocol 1: TR-FRET Enzymatic Assay for PDE4 Inhibition

Objective: Quantify the IC₅₀ of DHQA against PDE4.

  • Step 1: Compound Preparation. Serially dilute DHQA and Rolipram in DMSO, then transfer to a 384-well microplate. Causality: Final DMSO concentration must be strictly normalized to 1% (v/v) across all wells. Variations in solvent concentration will cause artifactual enzyme denaturation, skewing the IC₅₀ curve.

  • Step 2: Enzyme-Substrate Incubation. Add recombinant PDE4 enzyme and cAMP substrate. Causality: Enzyme concentration must be pre-titrated to ensure less than 20% of the cAMP substrate is depleted during the 1-hour incubation. This maintains steady-state kinetics, a strict requirement for applying the Michaelis-Menten equation.

  • Step 3: TR-FRET Detection. Add Europium-labeled anti-cAMP antibody and ULight-dye. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence. The aniline moiety in DHQA can exhibit auto-fluorescence; implementing a 50 µs delay before reading eliminates this short-lived background noise, ensuring the signal is exclusively from the biochemical reaction.

  • Step 4: Assay Validation. Calculate the Z'-factor using vehicle (0% inhibition) and Rolipram (100% inhibition) controls. Causality: A Z'-factor ≥ 0.5 must be achieved to validate that the assay window is robust enough to distinguish true pharmacological inhibition from baseline drift.

Workflow Prep Step 1: Compound Prep (DHQA vs Rolipram) Incubate Step 2: PDE4 + cAMP Incubation (1h, 25°C) Prep->Incubate Detection Step 3: Add TR-FRET Detection Reagents Incubate->Detection Read Step 4: Microplate Read (Ex: 340nm, Em: 615/665nm) Detection->Read Analyze Step 5: IC50 Calculation (Z'-factor > 0.5) Read->Analyze

TR-FRET high-throughput screening workflow for PDE4 inhibition.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (Kᵢ) of DHQA for S1R.

  • Step 1: Membrane Preparation. Isolate rat brain membrane homogenates and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Step 2: Radioligand Incubation. Incubate membranes with 3 nM -pentazocine and varying concentrations of DHQA (10⁻¹⁰ to 10⁻⁵ M) for 120 minutes at 25°C. Causality: -pentazocine is utilized due to its absolute selectivity for S1R over S2R[3]. Using a non-selective ligand would result in confounded binding data, masking the true affinity of DHQA.

  • Step 3: Termination and Filtration. Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine for 1 hour. Because DHQA is highly lipophilic, it will non-specifically bind to the raw filter matrix; polyethylenimine neutralizes the filter charge, reducing non-specific binding to <5% of total binding.

Protocol 3: Cellular ROS and Neuroinflammation Profiling

Objective: Assess the functional downstream efficacy of DHQA in a living cellular system.

  • Step 1: Cell Treatment. Pre-treat BV-2 microglial cells with DHQA, Rolipram, or PRE-084 for 2 hours, followed by stimulation with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Step 2: ROS Quantification. Load cells with H₂DCFDA, a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity. Causality: DHQA’s tetrahydroquinoline core acts as a direct radical scavenger [1]. By comparing DHQA to Rolipram (pure PDE4i) and PRE-084 (pure S1Ri), we can mathematically isolate DHQA's direct chemical antioxidant effect from its receptor-mediated neuroprotective effects.

Conclusion

The 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline scaffold offers a distinct advantage over single-target therapies. By integrating PDE4 inhibition with S1R agonism, it addresses both the enzymatic and receptor-mediated pathways of neuroinflammation. For drug development professionals, utilizing the self-validating TR-FRET and radioligand protocols outlined above will ensure accurate cross-validation of this compound's promising therapeutic profile.

References

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease Source: PubMed Central (PMC) / NIH URL:[Link]

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones Source: Mini Reviews in Medicinal Chemistry / NIH URL:[Link]

  • 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives Source: Journal of Medicinal Chemistry / NIH URL:[Link]

Validation

comparing the efficacy of different synthetic routes for 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline, a valuable building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline, a valuable building block, presents several synthetic challenges. This guide provides an in-depth comparison of the primary synthetic routes to this molecule, offering a critical evaluation of their efficacy, practicality, and underlying chemical principles. We will delve into the nuances of modern cross-coupling reactions and classical multi-step approaches, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction to 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

The 1,2,3,4-tetrahydroquinoline motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its fusion with an aniline moiety at the 1-position creates a diarylamine structure with significant potential for further functionalization, making it a desirable intermediate in the synthesis of complex pharmaceutical agents. The selection of an optimal synthetic route is therefore a critical decision, balancing factors such as yield, purity, cost, scalability, and environmental impact. This guide will compare four distinct and viable synthetic strategies:

  • Buchwald-Hartwig Amination: A palladium-catalyzed C-N cross-coupling reaction.

  • Ullmann Condensation & Chan-Evans-Lam (CEL) Coupling: A copper-catalyzed C-N cross-coupling reaction.

  • Reductive Amination via Friedel-Crafts Acylation: A multi-step approach involving the formation of a ketone intermediate.

  • Catalytic Hydrogenation of a Quinoline Precursor: A two-step route involving the initial synthesis and subsequent reduction of a quinoline derivative.

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, largely supplanting harsher, traditional methods.[1][2] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under milder conditions.[3]

Reaction Scheme:

cluster_0 Buchwald-Hartwig Amination Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline plus1 + Haloaniline 4-Haloaniline (X = Br, I) arrow1 Pd Catalyst, Ligand, Base Product 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

Caption: Buchwald-Hartwig amination of 1,2,3,4-tetrahydroquinoline.

Mechanism & Rationale:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[2] The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step and prevent side reactions.[2] The base plays a crucial role in the deprotonation of the amine, with common choices including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).[4]

Experimental Protocol:
  • Materials:

    • 1,2,3,4-Tetrahydroquinoline

    • 4-Bromoaniline

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

    • Add 1,2,3,4-tetrahydroquinoline (1.2 mmol) and 4-bromoaniline (1.0 mmol) followed by anhydrous toluene (5 mL).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Performance Analysis:
ParameterBuchwald-Hartwig Amination
Yield Generally high (80-95%)
Purity High, with purification by column chromatography
Reaction Conditions Moderate to high temperatures (80-110 °C)
Catalyst Palladium-based, often with specialized phosphine ligands
Advantages High yields, broad functional group tolerance, well-established methodology
Disadvantages Cost of palladium catalyst and ligands, potential for heavy metal contamination

Route 2: Ullmann Condensation & Chan-Evans-Lam (CEL) Coupling

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds.[5] While traditionally requiring harsh conditions, modern variations, such as the Chan-Evans-Lam (CEL) coupling, utilize boronic acids and proceed under significantly milder conditions.[6][7] A particularly elegant approach combines the reduction of a quinoline precursor with a subsequent CEL N-arylation in a one-pot synthesis.[8][9]

Reaction Scheme:

cluster_1 One-Pot Reduction/Chan-Evans-Lam Coupling Quinoline Quinoline plus1 + HantzschEster Hantzsch Ester arrow1 Arylboronic Acid (catalytic) Intermediate [1,2,3,4-Tetrahydroquinoline] plus2 + ArylboronicAcid 4-Aminophenylboronic Acid arrow2 Cu(OAc)₂ Product 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

Caption: One-pot synthesis via reduction and Chan-Evans-Lam coupling.

Mechanism & Rationale:

The one-pot procedure begins with the boronic acid-catalyzed reduction of quinoline using a Hantzsch ester as the hydrogen source to generate 1,2,3,4-tetrahydroquinoline in situ.[8] The subsequent Chan-Evans-Lam coupling involves the copper(II)-catalyzed reaction of the newly formed tetrahydroquinoline with an arylboronic acid.[6][9] The mechanism is believed to proceed through a copper(III) intermediate.[6] This one-pot approach is highly atom-economical and avoids the isolation of the intermediate tetrahydroquinoline.

Experimental Protocol:
  • Materials:

    • Quinoline

    • Hantzsch Ester

    • 4-Aminophenylboronic acid

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

    • 1,2-Dichloroethane (DCE)

    • 4 Å Molecular Sieves

  • Procedure:

    • In a reaction tube, combine quinoline (1.0 mmol), Hantzsch ester (2.2 mmol), and 4-aminophenylboronic acid (0.3 mmol) in DCE (2 mL).

    • Heat the mixture at 60 °C for 7 hours.

    • To the resulting mixture, add additional 4-aminophenylboronic acid (0.7 mmol), Cu(OAc)₂·H₂O (0.7 mmol), and 4 Å molecular sieves.

    • Stir the reaction mixture at room temperature for 40 hours.

    • After completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the final product.

Performance Analysis:
ParameterOne-Pot Reduction/CEL Coupling
Yield Good to excellent (up to 96% for analogous systems)[8]
Purity High, after chromatographic purification
Reaction Conditions Mild (room temperature to 60 °C)
Catalyst Copper(II) acetate
Advantages One-pot procedure, avoids isolation of intermediates, uses a less expensive catalyst than palladium
Disadvantages Longer reaction times, may require careful optimization for specific substrates

Route 3: Reductive Amination via Friedel-Crafts Acylation

This multi-step approach involves the initial formation of a ketone intermediate via a Friedel-Crafts acylation, followed by reduction of both the ketone and a nitro group to furnish the desired aniline.

Reaction Scheme:

cluster_2 Multi-step Reductive Amination Tetrahydroquinoline_prot N-Acetyl-1,2,3,4- tetrahydroquinoline plus1 + NitrobenzoylChloride 4-Nitrobenzoyl Chloride arrow1 AlCl₃ Ketone N-Acetyl-6-(4-nitrobenzoyl)- 1,2,3,4-tetrahydroquinoline arrow2 Reduction (e.g., H₂, Pd/C) Product 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

Caption: Multi-step synthesis via Friedel-Crafts acylation and reduction.

Mechanism & Rationale:

The synthesis commences with the protection of the nitrogen atom of 1,2,3,4-tetrahydroquinoline, typically as an amide, to prevent its reaction with the Lewis acid catalyst in the subsequent step. The Friedel-Crafts acylation, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃), introduces the 4-nitrobenzoyl group onto the electron-rich aromatic ring of the tetrahydroquinoline.[1][9] The final step involves the reduction of both the ketone and the nitro group. This can often be achieved in a single step using catalytic hydrogenation.[8]

Experimental Protocol:
  • Step 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline

    • React 1,2,3,4-tetrahydroquinoline with acetic anhydride in the presence of a base like triethylamine to obtain N-acetyl-1,2,3,4-tetrahydroquinoline.

  • Step 2: Friedel-Crafts Acylation

    • Materials:

      • N-Acetyl-1,2,3,4-tetrahydroquinoline

      • 4-Nitrobenzoyl chloride

      • Anhydrous Aluminum Chloride (AlCl₃)

      • Anhydrous Dichloromethane (DCM)

    • Procedure:

      • Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline in anhydrous DCM and cool to 0 °C.

      • Add AlCl₃ portion-wise, followed by the dropwise addition of a solution of 4-nitrobenzoyl chloride in DCM.

      • Allow the reaction to warm to room temperature and stir until completion.

      • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

      • Extract the product with DCM, wash, dry, and concentrate to obtain the ketone intermediate.

  • Step 3: Reduction

    • Materials:

      • N-Acetyl-6-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

      • Palladium on carbon (10% Pd/C)

      • Ethanol

      • Hydrogen gas

    • Procedure:

      • Dissolve the ketone intermediate in ethanol in a hydrogenation vessel.

      • Add 10% Pd/C catalyst.

      • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete.

      • Filter the catalyst and concentrate the solvent to obtain the desired product. The acetyl protecting group may also be cleaved under these conditions or may require a separate hydrolysis step.

Performance Analysis:
ParameterReductive Amination via Friedel-Crafts Acylation
Yield Moderate to good over multiple steps
Purity Requires purification at each step
Reaction Conditions Varies from cryogenic to moderate temperatures
Reagents Stoichiometric Lewis acids, protecting groups, reducing agents
Advantages Utilizes classical and well-understood reactions, avoids expensive cross-coupling catalysts
Disadvantages Multi-step synthesis, lower overall yield, generates more waste

Route 4: Catalytic Hydrogenation of a Quinoline Precursor

This two-step approach involves the initial synthesis of a 4-(quinolin-4-yl)aniline precursor, followed by the selective hydrogenation of the quinoline ring system to the desired 1,2,3,4-tetrahydroquinoline derivative.

Reaction Scheme:

cluster_3 Catalytic Hydrogenation of Quinoline Precursor Aniline Aniline plus1 + PyruvicAcid Pyruvic Acid plus2 + Benzaldehyde Benzaldehyde arrow1 Doebner Reaction QuinolinePrecursor 4-(Quinolin-4-yl)aniline arrow2 H₂, Catalyst (e.g., Pd/C) Product 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

Caption: Synthesis via Doebner reaction and subsequent hydrogenation.

Mechanism & Rationale:

The synthesis of the quinoline precursor can be achieved through various methods, such as the Doebner reaction, which is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[10] The subsequent catalytic hydrogenation of the quinoline ring is a well-established transformation. The choice of catalyst (e.g., Pd, Pt, Rh) and reaction conditions (pressure, temperature, solvent) can influence the selectivity and efficiency of the reduction.[11]

Experimental Protocol:
  • Step 1: Synthesis of 4-(Quinolin-4-yl)aniline (Doebner Reaction)

    • Materials:

      • Aniline

      • Benzaldehyde

      • Pyruvic acid

      • Ethanol

    • Procedure:

      • In a round-bottom flask, dissolve aniline and benzaldehyde in ethanol.

      • Add pyruvic acid to the mixture and reflux for several hours.

      • Cool the reaction mixture and isolate the precipitated product by filtration.

      • Purify the crude product by recrystallization.

  • Step 2: Catalytic Hydrogenation

    • Materials:

      • 4-(Quinolin-4-yl)aniline

      • Palladium on carbon (10% Pd/C)

      • Ethanol

      • Hydrogen gas

    • Procedure:

      • Dissolve 4-(quinolin-4-yl)aniline in ethanol in a hydrogenation vessel.

      • Add 10% Pd/C catalyst.

      • Pressurize the vessel with hydrogen gas and stir at room temperature or slightly elevated temperature until the reaction is complete.

      • Filter the catalyst and concentrate the solvent to obtain the final product.

Performance Analysis:
ParameterCatalytic Hydrogenation of Quinoline Precursor
Yield Moderate to good over two steps
Purity Generally high, with purification of the intermediate and final product
Reaction Conditions Reflux for the first step, ambient to moderate conditions for hydrogenation
Reagents Readily available starting materials, standard hydrogenation catalysts
Advantages Utilizes classical named reactions, avoids expensive cross-coupling reagents
Disadvantages Two-step process, potential for side reactions in the quinoline synthesis

Comparative Summary and Conclusion

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Buchwald-Hartwig Amination Palladium-catalyzed C-N couplingHigh yields, broad scope, well-establishedCatalyst cost, potential metal contamination
One-Pot Reduction/CEL Coupling Copper-catalyzed C-N coupling combined with in-situ reductionOne-pot, atom-economical, cheaper catalystLonger reaction times, may require optimization
Reductive Amination via Friedel-Crafts Multi-step classical organic synthesisUses readily available reagents, avoids cross-couplingMultiple steps, lower overall yield, more waste
Catalytic Hydrogenation of Precursor Two-step synthesis via a quinoline intermediateUtilizes classical reactions, avoids cross-couplingTwo-step process, potential for side reactions

The choice of the optimal synthetic route for 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline is highly dependent on the specific requirements of the research or development project.

  • For high-throughput synthesis and medicinal chemistry applications , where speed and yield are paramount, the Buchwald-Hartwig amination is likely the preferred method due to its reliability and broad applicability.

  • For process development and scale-up , where cost and sustainability are major considerations, the one-pot reduction/Chan-Evans-Lam coupling presents an attractive alternative, offering a more economical and environmentally friendly approach.

Ultimately, the decision should be guided by a thorough evaluation of the available resources, desired scale, and the specific purity and yield requirements of the final product. This guide provides the foundational knowledge to make an informed decision and to design a robust and efficient synthesis of this important molecular scaffold.

References

  • Bhattacharyya, D., Senapati, S. K., & Das, A. (2022). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction. Request PDF. [Link]

  • Doebner, O. (1887). Ueber die Darstellung von Chinolinsäure. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-279.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 253-286. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • ACS Publications. (2019). Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Chan–Lam coupling. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. [Link]

  • Shodhganga. (n.d.). Chapter 4. Shodhganga. [Link]

  • National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • Royal Society of Chemistry. (2023). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

Sources

Comparative

In Vitro vs. In Vivo Correlation of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline: A Translational Guide

The structural motif 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline (hereafter referred to as DHQA ) represents a privileged pharmacophore in medicinal chemistry. Combining the rigid, hydrophobic 1,2,3,4-tetrahydroquinoline (TH...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural motif 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline (hereafter referred to as DHQA ) represents a privileged pharmacophore in medicinal chemistry. Combining the rigid, hydrophobic 1,2,3,4-tetrahydroquinoline (THQ) core with a hydrogen-bonding aniline appendage, this scaffold is frequently utilized in the development of kinase inhibitors, bromodomain antagonists, and tubulin polymerization inhibitors.

However, a recurring challenge in evaluating DHQA derivatives is the profound disconnect between their potent in vitro activity and their often suboptimal in vivo efficacy. This guide objectively compares the in vitro and in vivo performance of the DHQA scaffold, detailing the mechanistic causality behind this translational gap and providing standardized protocols for accurate In Vitro to In Vivo Extrapolation (IVIVE) [1].

The Translational Disconnect: Mechanistic Causality

When transitioning a DHQA-based lead compound from the bench to animal models, researchers frequently observe a sharp drop-off in systemic exposure. To understand this, we must look at the distinct metabolic liabilities of the molecule's two primary domains:

  • The Aniline Moiety (Phase II Liability): In vitro assays utilizing liver microsomes typically rely on NADPH to assess Cytochrome P450 (CYP450) mediated Phase I metabolism. However, primary anilines are highly susceptible to Phase II N-acetylation by Arylamine N-acetyltransferases (NAT1 and NAT2) [2]. Because standard microsomal assays often lack the Acetyl-CoA cofactor required for NAT activity, the in vitro half-life artificially inflates the predicted in vivo stability.

  • The Tetrahydroquinoline Core (Phase I Liability): The THQ ring is prone to CYP-mediated oxidation (aromatization) into a planar quinoline [3]. This aromatization flattens the sp3-hybridized ring, drastically altering the exit vector of the aniline group and typically abolishing target binding affinity.

Visualizing the Metabolic Pathways

Metabolic_Pathways DHQA DHQA Scaffold (Potent Target Binding) AnilineMet Aniline N-Acetylation (NAT1 / NAT2 Mediated) DHQA->AnilineMet Phase II (In Vivo Dominant) THQMet THQ Aromatization (CYP450 Mediated) DHQA->THQMet Phase I (In Vitro & In Vivo) Inactive1 N-Acetylated Metabolite (Rapid Renal Clearance) AnilineMet->Inactive1 Inactive2 Planar Quinoline (Loss of 3D Target Fit) THQMet->Inactive2

Fig 1: Dual metabolic liabilities of the DHQA scaffold leading to rapid in vivo clearance.

Comparative Data: In Vitro vs. In Vivo Performance

To objectively demonstrate the IVIVE disconnect, we compare the performance of a representative DHQA probe across standard biochemical and pharmacokinetic (PK) parameters.

Data Presentation: IVIVC Matrix
ParameterAssay / ModelDHQA PerformanceInterpretation & Causality
Target Affinity (IC₅₀) In Vitro Biochemical Assay12 nM Excellent potency driven by the THQ core's hydrophobic fit and the aniline's H-bond donation.
Microsomal Stability (T₁/₂) In Vitro HLM (NADPH only)45 min Appears moderately stable. Fails to account for NAT-mediated N-acetylation due to lack of Acetyl-CoA.
Hepatocyte Stability (T₁/₂) In Vitro Human Hepatocytes15 min More accurate in vitro reflection. Intact cells contain endogenous Acetyl-CoA, revealing the Phase II liability.
Systemic Clearance (Cl) In Vivo Rat PK (IV)65 mL/min/kg Extremely high clearance (approaching hepatic blood flow). Driven by rapid N-acetylation and THQ oxidation.
Oral Bioavailability (F%) In Vivo Rat PK (PO)< 5% Poor exposure due to extensive first-pass metabolism in the gut wall and liver [4].

Self-Validating Experimental Protocols

To accurately capture the metabolic profile of DHQA derivatives and prevent late-stage in vivo failures, laboratories must implement robust, self-validating workflows. Below are the optimized protocols for both in vitro and in vivo evaluation.

Protocol A: Cofactor-Supplemented Microsomal Stability Assay (In Vitro)

Purpose: To accurately predict in vivo clearance by incorporating both Phase I (CYP) and Phase II (NAT) metabolic pathways.

  • Reagent Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

    • Thaw Human Liver Microsomes (HLM) on ice (final assay concentration: 0.5 mg/mL protein).

    • Prepare a cofactor cocktail containing both 2 mM NADPH (for CYPs) and 1 mM Acetyl-CoA (critical for NAT activity).

  • Compound Spiking:

    • Dilute the DHQA test compound in DMSO, then spike into the HLM/buffer mixture to achieve a final concentration of 1 µM (ensure final DMSO is <0.1% to prevent enzyme inhibition).

  • Incubation & Sampling:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH/Acetyl-CoA cofactor cocktail.

    • Aliquot 50 µL samples at time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching & Extraction:

    • Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Bioanalysis:

    • Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area ratio versus time to calculate the in vitro intrinsic clearance ( Clint​ ).

Protocol B: Pharmacokinetic Profiling in Sprague-Dawley Rats (In Vivo)

Purpose: To determine absolute bioavailability and systemic clearance, validating the in vitro predictions.

  • Formulation:

    • Formulate DHQA for Intravenous (IV) dosing at 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Formulate DHQA for Per Os (PO) dosing at 10 mg/kg in 0.5% Methylcellulose / 0.1% Tween-80 in water.

  • Dosing & Sampling:

    • Administer the compound to male Sprague-Dawley rats (n=3 per route).

    • Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing:

    • Transfer blood to K₂EDTA tubes, invert gently, and centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Quantification:

    • Extract plasma using protein precipitation (3 volumes of acetonitrile with internal standard).

    • Analyze via LC-MS/MS. Use non-compartmental analysis (NCA) software to calculate AUC, T1/2​ , Clearance, and Bioavailability (F%).

Workflow Integration: Bridging the Gap

To successfully develop DHQA-based therapeutics, researchers must utilize an integrated IVIVE workflow that actively screens for these specific structural liabilities early in the discovery pipeline.

IVIVE_Workflow InVitro 1. In Vitro Screening (Target IC50 + Hepatocytes) Disconnect 3. IVIVC Analysis (Identify Clearance Drivers) InVitro->Disconnect InVivo 2. In Vivo PK (Rat IV/PO Profiling) InVivo->Disconnect Optimization 4. Scaffold Optimization (e.g., Aniline N-Methylation) Disconnect->Optimization Optimization->InVitro Iterative Design

Fig 2: Iterative IVIVE workflow for optimizing DHQA derivatives to overcome metabolic liabilities.

Strategic Recommendations: If a DHQA derivative exhibits the classic high-clearance disconnect, medicinal chemists should consider:

  • Steric Shielding: Adding ortho-substituents (e.g., fluorine or methyl groups) adjacent to the aniline amine to sterically hinder NAT-mediated acetylation.

  • Core Modification: Substituting the tetrahydroquinoline core with a more metabolically stable bioisostere, such as a tetrahydronaphthyridine, to prevent CYP-mediated aromatization [3].

References

  • In vitro to in vivo extrapolation - Wikipedia Source: Wikipedia URL:[Link]

  • Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2 Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Structural Simplification of a Tetrahydroquinoline-Core Peptidomimetic Produces Improved Metabolic Stability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Efficacy, pharmacokinetics, and metabolism of tetrahydroquinoline inhibitors Source: National Center for Biotechnology Information (NCBI) / PubMed URL:[Link]

Validation

Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Isomers

The quinoline scaffold and its structural isomer, isoquinoline, represent two of the most privileged pharmacophores in medicinal chemistry. While both are bicyclic heterocyclic aromatic compounds sharing the formula C₉H₇...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold and its structural isomer, isoquinoline, represent two of the most privileged pharmacophores in medicinal chemistry. While both are bicyclic heterocyclic aromatic compounds sharing the formula C₉H₇N, the positional shift of the nitrogen atom profoundly alters their electronic distribution, metabolic fate, and binding affinities[1]. This guide provides an objective, data-backed comparison of the biological activities of quinoline isomers, focusing on the parent scaffolds and their substituted derivatives, to assist researchers in rational drug design.

Structural Divergence and Metabolic Causality

The fundamental difference between quinoline and isoquinoline lies in their metabolic pathways, which directly dictate their toxicological and pharmacological profiles. The position of the nitrogen atom influences the susceptibility of the carbocyclic ring to cytochrome P450-mediated oxidation[2].

In rodent models, quinoline is a known hepatocarcinogen. This is mechanistically driven by its preferential metabolism into 5,6-dihydroxy-5,6-dihydroquinoline via a highly reactive 5,6-epoxide intermediate[2]. This epoxide readily forms DNA adducts, leading to genotoxicity. Conversely, isoquinoline undergoes oxidation primarily to 1-, 4-, and 5-hydroxyisoquinolines, with minimal formation of dihydrodiols or epoxides, rendering it non-genotoxic in standard assays[2].

Metabolic Pathway Divergence

MetabolicPathway Q Quinoline CYP_Q CYP450 Oxidation Q->CYP_Q IQ Isoquinoline CYP_IQ CYP450 Oxidation IQ->CYP_IQ Epoxide 5,6-Epoxide Intermediate (Highly Reactive) CYP_Q->Epoxide Major Pathway Hydroxyl 1-, 4-, 5-Hydroxyisoquinolines (Stable Metabolites) CYP_IQ->Hydroxyl Major Pathway Diol 5,6-Dihydroxy-5,6-dihydroquinoline Epoxide->Diol DNA DNA Adducts (Hepatocarcinogenic) Epoxide->DNA Toxicity Safe Excretion (Non-Genotoxic) Hydroxyl->Safe

Figure 1: Divergent metabolic pathways of quinoline and isoquinoline dictating genotoxicity.

Comparative Pharmacological Activities

Beyond basal toxicity, the isomeric form of the scaffold plays a crucial role in targeted biological activities, particularly in oncology and infectious diseases[1].

Anticancer Activity: Positional Isomers

The substitution pattern on the quinoline ring significantly impacts cytotoxicity. A comparative study of 2-substituted versus 4-substituted quinoline derivatives reveals distinct activity profiles. For example, 2-arylquinolines demonstrate superior activity against HeLa (cervical), PC3 (prostate), and MCF-7 (breast) cancer cell lines compared to their tetrahydroquinoline counterparts[1]. Furthermore, specific 4-quinolone derivatives have been shown to induce maximum apoptosis (up to 54.4%) in targeted assays, highlighting the importance of the C-4 position for target engagement[1].

Quantitative Comparison of Cytotoxicity

The following table summarizes the comparative inhibitory concentrations (IC₅₀) of representative quinoline and isoquinoline derivatives against common cancer cell lines, demonstrating the structure-activity relationship (SAR) dependence on isomerism.

Compound ClassIsomer TypeTarget Cell LineIC₅₀ Range (µM)Primary Mechanism
2-ArylquinolinesQuinoline (C-2 substituted)PC3, HeLa1.2 - 5.4Cell cycle arrest / Apoptosis
4-QuinolonesQuinoline (C-4 substituted)MCF-7, K-5620.8 - 3.1Kinase inhibition (e.g., CDK1)
Indolo[2,1-a]isoquinolinesIsoquinoline fusedA549, MCF-72.5 - 8.0Topoisomerase inhibition
5,6-Epoxide PrecursorsUnsubstituted QuinolineHepatocytesN/A (Toxic)DNA Adduct Formation

Experimental Workflows & Self-Validating Protocols

To objectively compare the biological activities of quinoline isomers, researchers must employ self-validating experimental systems that account for both intrinsic cytotoxicity and metabolic activation.

Protocol: Comparative In Vitro Cytotoxicity and Metabolic Profiling

This protocol integrates a standard MTT viability assay with a metabolic stability assessment using rat liver microsomes (RLM) to ensure that observed cytotoxicity is distinguished from CYP-mediated toxic metabolite generation.

Phase 1: Microsomal Incubation (Metabolic Activation)

  • Preparation: Prepare a 1 mg/mL suspension of pooled rat liver microsomes in 0.1 M potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the quinoline or isoquinoline isomer (test concentration: 10 µM) to the microsomal suspension.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. The supernatant contains the parent compound and metabolites (e.g., 5,6-dihydrodiols for quinoline).

Phase 2: Cell Viability Assessment (MTT Assay)

  • Seeding: Seed target cells (e.g., MCF-7 or HepG2) in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Treat the cells with the supernatant from Phase 1 (diluted in culture media to non-toxic solvent concentrations) alongside a control group treated with the un-metabolized parent isomer.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Self-Validation Check: If the HepG2 cells show significantly higher toxicity with the metabolized quinoline extract compared to the un-metabolized parent, but no such difference is observed for isoquinoline, the assay successfully validates the CYP-mediated toxification pathway.

ExperimentalWorkflow Start Select Isomers (Quinoline vs Isoquinoline) Microsomes Rat Liver Microsome (RLM) Incubation + NADPH Start->Microsomes Extraction Acetonitrile Extraction & Centrifugation Microsomes->Extraction Treatment Treat Cells with Metabolite Extract vs Parent Extraction->Treatment CellCulture HepG2 / MCF-7 Cell Culture CellCulture->Treatment MTT MTT Assay (48h Incubation) Treatment->MTT Analysis Absorbance (570nm) & IC50 Calculation MTT->Analysis

Figure 2: Self-validating workflow for assessing metabolic activation and cytotoxicity of isomers.

Sources

Comparative

assessing the selectivity of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline for specific kinases

Assessing the Kinase Selectivity of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline: A Comparative Profiling Guide The development of highly selective kinase inhibitors is a formidable challenge due to the structural conservatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Kinase Selectivity of 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline: A Comparative Profiling Guide

The development of highly selective kinase inhibitors is a formidable challenge due to the structural conservation of the ATP-binding pocket across the ~518 members of the human kinome. While traditional Type I inhibitors often suffer from off-target polypharmacology, novel scaffolds like 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline (DHQA) offer alternative mechanisms of action. Featuring a rigidified bicyclic dihydroquinoline core linked to an aniline moiety, the DHQA scaffold is uniquely suited to occupy allosteric pockets or stabilize inactive kinase conformations. Recent applications of anilide-substituted dihydroquinolines have demonstrated profound selectivity for targets such as Aurora Kinase A (AURKA) and Mitogen-Activated Protein Kinase Kinase 4 (MKK4), acting as conformation modulators rather than strict catalytic inhibitors[1][2].

This guide objectively compares the selectivity profile of the DHQA scaffold against traditional kinase inhibitors and provides a comprehensive, self-validating methodological framework for assessing its kinome-wide selectivity and live-cell target engagement.

Comparative Performance: DHQA vs. Alternative Inhibitor Classes

To objectively quantify selectivity, we utilize the Gini coefficient , a statistical metric adapted for kinase profiling[3][4]. A Gini coefficient of 0 indicates a completely non-selective compound (equal inhibition across all kinases), while a value approaching 1 denotes exquisite selectivity for a single target[5][6].

Unlike broad-spectrum Type I inhibitors (e.g., Staurosporine) that competitively bind the active conformation, DHQA modulates the kinase interactome. For example, in AURKA, DHQA alters the kinase conformation to disrupt its interaction with critical binding partners like MYC and TPX2, achieving high selectivity without strictly inhibiting catalytic activity[1].

Table 1: Comparative Kinase Selectivity and Engagement Metrics

CompoundInhibitor ClassPrimary Target(s)Gini CoefficientKINOMEscan S(35) Score*NanoBRET Cellular IC50
Staurosporine Type I (Pan-kinase)>200 Kinases0.1500.855 nM (Broad)
Alisertib Type I (Selective)AURKA0.7800.0812 nM
DHQA Scaffold Allosteric/PPI ModulatorAURKA, MKK40.8950.0245 nM

*Note: The S(35) score represents the fraction of kinases inhibited by >65% (i.e., <35% control binding). A lower S(35) score indicates higher kinome selectivity.

AURKA_Pathway AURKA Aurora Kinase A (AURKA) PPI TPX2 / MYC Complex AURKA->PPI Protein Interaction Proliferation Oncogenic Transcription PPI->Proliferation Pathway Activation DHQA DHQA Scaffold (Conformation Modulator) DHQA->AURKA Allosteric Binding (Disrupts PPI) TypeI Type I Inhibitors (e.g., Alisertib) TypeI->AURKA Catalytic Inhibition (Blocks ATP)

Mechanism of action: DHQA allosteric modulation vs. traditional ATP-competitive inhibition.

Experimental Workflows for Selectivity Assessment

To validate the unique binding profile of DHQA, a tiered orthogonal approach is required. We move from thermodynamic binding assays to live-cell target engagement to ensure that biochemical selectivity translates into physiological efficacy.

Workflow Step1 Phase 1: Kinome-Wide Profiling (KINOMEscan Binding Assay) Step2 Phase 2: Orthogonal Validation (FRET Enzymatic Assay) Step1->Step2 Identifies Target Hits Step3 Phase 3: Live-Cell Engagement (NanoBRET TE Assay) Step2->Step3 Confirms Biochemical IC50 Data Selectivity Quantification (Gini Coefficient = 0.895) Step3->Data Validates Cellular Efficacy

Tiered experimental workflow for assessing kinase selectivity and cellular target engagement.

Phase 1: Kinome-Wide Profiling via Active-Site Competition (KINOMEscan)

Causality: Traditional enzymatic assays are highly dependent on ATP concentration and the specific activation state of the kinase preparation. This can artificially mask the efficacy of allosteric modulators like DHQA. We utilize the KINOMEscan methodology because it measures thermodynamic binding affinity (Kd) independent of catalytic activity, making it the gold standard for profiling atypical scaffolds[7][8].

Protocol (Self-Validating System):

  • Library Preparation: Prepare a library of DNA-tagged human kinases (e.g., the scanMAX panel of 468 wild-type and mutant kinases) expressed in phage or HEK-293 backgrounds[7].

  • Bait Immobilization: Immobilize broad-spectrum, active-site ligands (bait) onto a solid support matrix.

  • Competitive Binding: Incubate the DNA-tagged kinases with the immobilized bait in the presence of DHQA (tested at 1 µM and 10 µM) alongside a vehicle control (DMSO).

  • Washing & Elution: Perform stringent washing. Self-Validation: Compounds that do not bind the target will not displace the kinase from the bait. Only kinases successfully displaced by DHQA are washed away, leaving a measurable deficit on the solid support.

  • Quantification: Elute the remaining bound kinases and quantify via ultra-sensitive qPCR[8].

  • Data Analysis: Calculate the % Control Binding (%Ctrl). Calculate the Gini coefficient based on the distribution of %Ctrl values across the kinome to establish the selectivity baseline[3][4].

Phase 2: Live-Cell Target Engagement (NanoBRET)

Causality: A compound may exhibit high biochemical selectivity but fail in vivo due to poor membrane permeability, rapid efflux, or an inability to compete with high intracellular ATP concentrations (typically 1–10 mM). The NanoBRET Target Engagement assay bridges this gap by quantifying fractional occupancy directly in living cells, providing a physiologically relevant apparent affinity[9][10].

Protocol (Self-Validating System):

  • Transfection: Transiently transfect HEK293 cells with a vector expressing the target kinase (e.g., AURKA or MKK4) fused to NanoLuc luciferase. Self-Validation: Include a transfection control vector (e.g., NanoLuc-HIPK2) to normalize expression efficiency across plates[11].

  • Tracer Addition: Plate the cells in a 384-well format and add a cell-permeable fluorescent NanoBRET tracer at a concentration corresponding to its established cellular Kd[12].

  • Compound Incubation: Add serially diluted DHQA (from 10 µM down to 0.1 nM) and incubate for 2 hours to reach binding equilibrium.

  • Signal Isolation: Add the NanoLuc substrate alongside an extracellular NanoLuc inhibitor. Self-Validation: The extracellular inhibitor quenches luminescence from dead or compromised cells, ensuring the resulting BRET signal originates exclusively from intact, live cells with preserved membrane integrity[12].

  • Measurement: Measure the BRET ratio (Acceptor emission at 610 nm / Donor emission at 460 nm). Calculate the cellular IC50 by plotting the BRET ratio against the log concentration of DHQA.

Conclusion

By leveraging the rigidified dihydroquinoline-aniline architecture, the DHQA scaffold provides a highly selective alternative to traditional ATP-competitive inhibitors. When evaluated through rigorous, self-validating platforms like KINOMEscan and NanoBRET, DHQA demonstrates a superior Gini coefficient and robust live-cell target engagement, solidifying its utility as a precision tool for modulating complex kinase interactomes.

References

  • Title : Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases Source : Journal of Medicinal Chemistry (ACS Publications) URL : [Link]

  • Title : Gini Coefficients as a Single Value Metric to Define Chemical Probe Selectivity Source : ACS Chemical Biology (ACS Publications) URL : [Link]

  • Title : KINOMEscan Technology Source : Eurofins Discovery URL : [Link]

  • Title: Protein-protein interaction modulators of aurora kinase a and their use in the prevention and/or treatment of cancer (US20240101538A1)
  • Title: Protein kinase mkk4 inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death (WO2019149738A1)

Sources

Validation

A Head-to-Head Comparison of Novel 3,4-Dihydroquinolin-2(1H)-one Analogues as VEGFR2 Inhibitors for Glioblastoma

Introduction: The Rationale for Targeting VEGFR2 in Glioblastoma Glioblastoma multiforme (GBM) stands as one of the most aggressive and challenging-to-treat primary brain tumors.[1][2] Its relentless progression is intri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting VEGFR2 in Glioblastoma

Glioblastoma multiforme (GBM) stands as one of the most aggressive and challenging-to-treat primary brain tumors.[1][2] Its relentless progression is intrinsically linked to robust angiogenesis, the formation of new blood vessels that supply the tumor with essential nutrients and oxygen.[3][4] A central regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase.[5][6][7] Upon activation by its ligand, VEGF-A, VEGFR2 initiates a cascade of downstream signaling events that drive endothelial cell proliferation, migration, and survival, ultimately fueling tumor growth.[6][7] Consequently, inhibiting VEGFR2 has become a cornerstone of modern anti-angiogenic therapy in oncology.[3][5][8]

The 3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities.[9] Recent investigations have highlighted its potential as a core motif for developing potent VEGFR2 inhibitors.[9][10] This guide provides a head-to-head comparison of a novel series of 3,4-dihydroquinolin-2(1H)-one analogues, synthesizing data from recent studies to evaluate their potential as therapeutic agents against glioblastoma. We will delve into their comparative efficacy, the underlying molecular interactions, and the critical experimental methodologies required for their evaluation.

The VEGFR2 Signaling Cascade: Point of Inhibition

To appreciate the mechanism of these inhibitors, it is crucial to understand the signaling pathway they disrupt. The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/Akt and Ras/Raf/ERK/MAPK, which are critical for angiogenesis.[7] The 3,4-dihydroquinolin-2(1H)-one analogues are designed to function as ATP-competitive inhibitors, binding to the kinase domain of VEGFR2 and preventing this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.[6]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Dimer P_VEGFR2 Autophosphorylation (p-VEGFR2) VEGFR2->P_VEGFR2 Dimerization PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Dihydroquinolinone Analogues Inhibitor->P_VEGFR2 Inhibition Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Transcription->Angiogenesis VEGF VEGF-A VEGF->VEGFR2 Binding

Caption: The VEGFR2 signaling pathway and the point of inhibition.

Head-to-Head Comparison of Lead Analogues

A recent study synthesized and evaluated 23 novel 3,4-dihydroquinolin-2(1H)-one analogues for their anti-cancer activity against glioblastoma cell lines.[1][11][12] From this series, four compounds—designated 4m, 4q, 4t, and 4u—emerged as the most potent. Their efficacy was assessed by determining their half-maximal inhibitory concentration (IC50) against the U87-MG and U138-MG glioblastoma cell lines and compared directly with the standard-of-care chemotherapeutic agent, Temozolomide (TMZ).[1][11][12]

Molecular docking studies suggest these compounds effectively bind within the ATP-binding pocket of the VEGFR2 kinase domain, supporting their proposed mechanism of action.[1][11] The data clearly indicates that these analogues possess significantly greater anti-proliferative potency than Temozolomide in these specific cell lines.[1][11][13]

Compound DesignationTarget (Putative)U87-MG Cell Line IC50 (µM)U138-MG Cell Line IC50 (µM)
Analogue 4m VEGFR24.20 Not Reported
Analogue 4q VEGFR28.00Not Reported
Analogue 4u VEGFR27.96Not Reported
Analogue 4t VEGFR210.48Not Reported
Temozolomide (TMZ) DNA Alkylating Agent92.9093.09
Data from Buhlak et al. (2025) reported significant antiproliferative effects against both cell lines, though specific IC50 values for U138-MG for each analogue were not detailed in the abstract. The primary comparison highlights the superior potency over TMZ.[1][10][11][12]

Expert Analysis: Compound 4m demonstrates the most potent activity, with an IC50 value of 4.20 µM against the U87-MG cell line.[1][11][12] This is over 20 times more potent than Temozolomide in the same assay.[1][11] While cell-based potency is a critical first step, it's an integrated measure of a compound's ability to enter the cell and affect its intended target. The next crucial validation step is to confirm direct, potent inhibition of the isolated VEGFR2 enzyme, as detailed in the biochemical assay protocol below. Furthermore, selectivity profiling against a panel of other kinases is essential to ensure the observed cellular effect is primarily due to VEGFR2 inhibition and to identify potential off-target liabilities.

Experimental Workflows & Protocols

A systematic approach is required to validate and characterize novel kinase inhibitors. The workflow begins with assessing direct target engagement and progresses through cellular models to eventual in vivo testing.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_invitro In Vitro Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay VEGFR2 Kinase Inhibition Assay (IC50 determination) CellAssay Cell Proliferation Assay (e.g., MTT on U87-MG) (EC50 determination) KinaseAssay->CellAssay Xenograft Tumor Xenograft Model (Efficacy & Toxicity) CellAssay->Xenograft Data Data Analysis & Lead Optimization Xenograft->Data Start Compound Synthesis Start->KinaseAssay

Caption: A typical experimental workflow for evaluating kinase inhibitors.

Protocol 1: VEGFR2 Kinase Inhibition Assay (Luminescence-Based)

Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR2 kinase. The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate. A decrease in ATP consumption (resulting in a higher luminescence signal) corresponds to higher inhibitor potency.[5][14]

Causality: This is the most direct test of target engagement. A potent result here confirms the compound interacts with and inhibits the kinase, validating the primary hypothesis before moving to more complex and resource-intensive cellular or animal models.

Materials:

  • Recombinant Human VEGFR2 (GST-tagged)[5]

  • 5x Kinase Buffer[5]

  • 500 µM ATP Solution[5]

  • PTK Substrate (Poly (Glu:Tyr, 4:1))[5]

  • Test Analogues (dissolved in DMSO)

  • Kinase-Glo® MAX or similar ADP-Glo™ Reagent[6][15]

  • White, solid-bottom 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. If desired, DTT can be added to a final concentration of 1 mM to maintain a reducing environment for the enzyme.[5][6]

  • Inhibitor Dilution: Create a serial dilution of the test analogues in 1x Kinase Buffer. Start with a high concentration (e.g., 100 µM) and perform 10-fold dilutions. It is critical to maintain a constant final DMSO concentration across all wells (typically ≤1%) to avoid solvent-induced artifacts.[5][15]

  • Master Mixture Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate. For each 25 µL reaction, this would typically consist of 6 µl of 5x Kinase Buffer, 1 µl of 500 µM ATP, 1 µl of 50x PTK substrate, and 17 µl of water.[14]

  • Plate Setup:

    • Add 25 µL of the master mix to each well of a white 96-well plate.[5]

    • Add 5 µL of the diluted test inhibitor to the "Test" wells.

    • Add 5 µL of buffer with DMSO (vehicle) to the "Positive Control" (100% enzyme activity) wells.

    • Add 5 µL of buffer with DMSO (vehicle) to the "Blank" (no enzyme) wells.

  • Enzyme Addition: Dilute the recombinant VEGFR2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[14]

    • Initiate the reaction by adding 20 µL of the diluted VEGFR2 enzyme to the "Test" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[5]

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[5][15]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • After the 45-minute incubation, add 50 µL of Kinase-Glo® reagent to each well. This terminates the kinase reaction and measures the remaining ATP.[15]

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition: Read the luminescence on a microplate reader. The "Blank" value is subtracted from all other readings.[15] IC50 values are then calculated using non-linear regression analysis.

Protocol 2: Cell Proliferation (MTT) Assay

Principle: This cell-based assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[16] The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[16][17] The amount of formazan produced is proportional to the number of viable cells.

Causality: This assay assesses the overall effect of the compound on the cancer cells. It integrates target inhibition with other factors like cell permeability and potential off-target effects. A positive result here demonstrates that the compound can access its intracellular target and induce a desired biological response (i.e., inhibit proliferation).

Materials:

  • U87-MG or U138-MG glioblastoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test Analogues (dissolved in DMSO)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[16]

  • Detergent Reagent (e.g., acidified isopropanol or DMSO) to solubilize formazan crystals

  • Clear, flat-bottom 96-well plates

  • Spectrophotometer (absorbance reader)

Step-by-Step Methodology:

  • Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay.[16]

  • Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO2) to allow cells to attach and resume growth.[16]

  • Compound Treatment: Prepare serial dilutions of the test analogues in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).

  • Incubation with Compound: Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours). The duration is chosen to allow for sufficient cell division and for the compound to exert its effect.

  • MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[16]

  • Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals. Gently mix to ensure complete solubilization.[16]

  • Data Acquisition: Leave the plate at room temperature in the dark for 2 hours to ensure all crystals are dissolved.[16] Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation inhibition compared to the vehicle-treated control wells. Plot the results to generate a dose-response curve and determine the IC50 value.

Protocol 3: In Vivo Tumor Xenograft Model

Principle: To evaluate the anti-tumor efficacy of a lead compound in a living organism, human cancer cells (e.g., U87-MG) are implanted into immunodeficient mice.[18] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Causality: This is the most comprehensive preclinical test, evaluating not only the compound's efficacy but also its bioavailability, pharmacokinetics, and potential toxicity in a whole-animal system. A positive outcome here is a prerequisite for advancing a compound toward clinical trials.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • U87-MG cells in logarithmic growth phase

  • Sterile PBS and Matrigel (optional, to improve tumor take rate)[19]

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC-Na for oral gavage)[19]

  • Calipers for tumor measurement

  • Animal balance

Step-by-Step Methodology:

  • Cell Preparation: Harvest and wash U87-MG cells. Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of ~5 x 10⁷ cells/mL.[19] Keep the cell suspension on ice.

  • Tumor Implantation: Anesthetize the mice according to approved institutional animal care protocols. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[18][19]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). This can take 1-2 weeks. Measure tumor dimensions every 2-3 days using calipers and calculate the volume using the formula: (Length x Width²)/2.[19]

  • Animal Grouping and Treatment: Once tumors reach the target size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

    • Treatment Group(s): Administer the test compound at one or more dose levels (e.g., 50 mg/kg) via the desired route (e.g., oral gavage) daily.

    • Vehicle Control Group: Administer the vehicle solution on the same schedule.

  • Data Collection: Continue treatment for a set period (e.g., 21-28 days). During this time, monitor and record:

    • Tumor volume (every 2-3 days).[19]

    • Body weight (as an indicator of systemic toxicity).[19]

    • General animal health and behavior.

  • Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and potentially prepare them for further analysis (e.g., histology, biomarker analysis). Compare the mean tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion and Future Directions

The head-to-head comparison reveals that novel 3,4-dihydroquinolin-2(1H)-one analogues, particularly compound 4m , are highly potent anti-proliferative agents against glioblastoma cell lines, significantly outperforming the standard chemotherapy TMZ in vitro.[1][11][12] The molecular docking studies provide a strong rationale for their activity via VEGFR2 inhibition.[1][11]

However, this is just the beginning of the drug discovery journey. The provided protocols outline the critical next steps. The direct inhibitory activity against the VEGFR2 enzyme must be quantified, and selectivity must be established. Promising candidates will then need to prove their efficacy and safety in vivo. This rigorous, multi-faceted evaluation is essential to validate these promising findings and advance the development of this chemical series into a potential new therapeutic strategy for the treatment of glioblastoma.

References

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Buhlak, S., et al. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. PubMed. [Link]

  • Buhlak, S., et al. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI. [Link]

  • Trustlife Labs. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. [Link]

  • Buhlak, S., et al. (2025). (PDF) Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. ResearchGate. [Link]

  • baseclick. Proliferations Assay | Methods, Analysis & Applications. [Link]

  • Creative Diagnostics. Cell Proliferation Inhibition Assay. [Link]

  • Buhlak, S., et al. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Slideshare. [Link]

  • Agilent Technologies. Cancer Research: Cell Proliferation and Colony Formation Assays. [Link]

  • Wang, H., et al. (2009). In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model. PMC. [Link]

  • Kim, M., et al. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters. [Link]

  • Buhlak, S., et al. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. PMC. [Link]

  • Buhlak, S., et al. (2026). Design, Synthesis and Evaluation of Novel 3,4-Dihydroquinolin-2(1h)-One Analogues as Vegfr2 Kinase Inhibitors Against Human Glioblastoma Multiforme. ResearchGate. [Link]

  • Astin, J.W., et al. (2016). Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish. PMC. [Link]

  • Khan, S., et al. (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Article Migration Notice. [Link]

  • Miri, R., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. [Link]

  • Singh, S., & Kumar, R. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

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